molecular formula C11H13N3 B1473107 2-(Piperidin-4-yl)isonicotinonitrile CAS No. 1260639-67-5

2-(Piperidin-4-yl)isonicotinonitrile

Cat. No.: B1473107
CAS No.: 1260639-67-5
M. Wt: 187.24 g/mol
InChI Key: PBTOIPMKSZVPQF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)isonicotinonitrile is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

1260639-67-5

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-piperidin-4-ylpyridine-4-carbonitrile

InChI

InChI=1S/C11H13N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1,6-7,10,13H,2-5H2

InChI Key

PBTOIPMKSZVPQF-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC=CC(=C2)C#N

Canonical SMILES

C1CNCCC1C2=NC=CC(=C2)C#N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Piperidin-4-yl)isonicotinonitrile: A Core Scaffold in Modern Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. It merges two key pharmacophores: the saturated piperidine ring, a ubiquitous motif in numerous approved drugs, and the isonicotinonitrile moiety, a versatile functional group and bioisostere. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's primary application as a pivotal intermediate in the synthesis of advanced drug candidates, exploring how its structural features contribute to a range of biological activities, including anti-inflammatory and antimycotic effects. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of drug discovery, the selection of core scaffolds is a critical determinant of a program's success. This compound has emerged as a compound of strategic importance due to the convergence of its two constituent rings.

  • The Piperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of natural alkaloids and synthetic pharmaceuticals.[1] Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional vectors. This is crucial for optimizing interactions with biological targets.[2] The secondary amine of the piperidine ring provides a key handle for further chemical modification and can act as a protonatable center, influencing the compound's solubility and pharmacokinetic properties.

  • The Isonicotinonitrile Moiety: The pyridine ring is an essential aromatic heterocycle in pharmaceuticals.[3] The nitrile group at the 4-position (the "iso" position) is a potent electron-withdrawing group, which modulates the electronic properties of the pyridine ring. The nitrile can also act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, offering further derivatization potential. Functionally, the cyanopyridine structure is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[4]

This guide will elucidate the synthesis and characterization of this versatile intermediate and explore its application in constructing more complex, biologically active molecules.

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its handling, reactivity, and formulation potential.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁N₃Calculated
Molecular Weight 173.22 g/mol Calculated
CAS Number 127680-89-1[]
Appearance Off-white to yellow solid (predicted)---
Hydrogen Bond Donors 1 (Piperidine N-H)Calculated
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)Calculated
Predicted LogP 1.5 - 2.0Cheminformatics

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available materials. The following protocol describes an efficient and scalable approach.

Synthetic Pathway: Reductive Amination Approach

The key transformation in this synthesis is the reductive amination between 4-piperidone and 4-aminopyridine, followed by subsequent functional group manipulations. This method is widely employed for creating C-N bonds in the synthesis of piperidine-containing compounds.[6]

Step 1: Synthesis of 4-(Piperidin-4-yl)pyridin-2-amine

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and 2-amino-4-chloropyridine (1.1 eq) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-110 °C for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield N-Boc-4-(2-aminopyridin-4-yl)piperidine.

  • Dissolve the purified intermediate in a solution of hydrochloric acid in methanol or dioxane to remove the Boc protecting group. Stir at room temperature for 2-4 hours.

  • Concentrate the solvent to yield the hydrochloride salt of 4-(Piperidin-4-yl)pyridin-2-amine.

Step 2: Sandmeyer Reaction to Install the Nitrile

  • Cool a solution of the 4-(Piperidin-4-yl)pyridin-2-amine hydrochloride salt (1.0 eq) in aqueous HCl to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir and warm to room temperature over 2-3 hours.

  • Basify the reaction mixture with an aqueous solution of sodium carbonate or ammonium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 reverse-phase column (e.g., 10 µm, 10 x 250 mm).

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[7]

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Post-Purification: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. If an acid modifier was used, the resulting salt may be neutralized and re-extracted to yield the free base.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 1-Boc-4-piperidone + 2-amino-4-chloropyridine Coupling Palladium-Catalyzed Buchwald-Hartwig Amination Start->Coupling Deprotection Boc Deprotection (Acidic Conditions) Coupling->Deprotection Diazotization Diazotization with NaNO2/HCl Deprotection->Diazotization Sandmeyer Sandmeyer Reaction with CuCN Diazotization->Sandmeyer Crude Crude Product Sandmeyer->Crude Purify Reverse-Phase HPLC Crude->Purify Characterize QC Analysis (NMR, MS, HPLC) Purify->Characterize Final Pure this compound Characterize->Final

Caption: High-level workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The choice of technique is dictated by the need to obtain unambiguous structural information and quantify impurities.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationSignals corresponding to the pyridine ring protons (typically δ 7.0-8.5 ppm) and piperidine ring protons (typically δ 1.5-3.5 ppm).[6][8]
¹³C NMR Carbon Skeleton ConfirmationResonances for the nitrile carbon (δ ~118 ppm), pyridine carbons (δ 120-150 ppm), and piperidine carbons (δ 25-55 ppm).[9][10]
ESI-MS Molecular Weight VerificationA prominent ion corresponding to [M+H]⁺ at m/z 174.10.[11]
RP-HPLC Purity AssessmentA single major peak with >95% purity under UV detection (e.g., 254 nm).[1][12]
Causality in Analytical Method Selection
  • NMR Spectroscopy: NMR is the gold standard for structural confirmation. ¹H and ¹³C NMR provide a complete map of the proton and carbon environments, respectively. 2D NMR techniques like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, leaving no ambiguity in the final structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is chosen for its soft ionization, which typically leaves the molecular ion intact ([M+H]⁺).[13] This provides a rapid and accurate confirmation of the molecular weight, corroborating the NMR data.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is standard for molecules of this polarity.[14] The isonicotinonitrile moiety contains a chromophore, allowing for direct UV detection without the need for derivatization, which would be required for simple piperidine compounds.[1][12] This simplifies the method and avoids potential side reactions.

G cluster_primary Primary Confirmation cluster_secondary Purity & Quantification cluster_results Validation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS HPLC RP-HPLC (UV Detection) Compound->HPLC Structure Confirmed Structure NMR->Structure MS->Structure Purity Purity >95% HPLC->Purity

Caption: Workflow for analytical characterization and validation.

Applications in Drug Discovery and Development

The primary value of this compound lies not in its intrinsic biological activity, but in its role as a versatile starting material for more complex molecules with therapeutic potential.[]

Role as a Key Pharmaceutical Intermediate

This compound serves as a key intermediate for synthesizing drugs, particularly those targeting the nervous system.[] The piperidine nitrogen can be functionalized through acylation, alkylation, or sulfonylation reactions to introduce new pharmacophoric elements and modulate the molecule's properties. This strategy has been successfully used to develop potent analgesics and other CNS-active agents.[15][16]

Case Studies: From Scaffold to Active Agent

The 2-(piperidin-4-yl) scaffold has been incorporated into molecules with diverse biological activities:

  • Anti-inflammatory Agents: A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core piperidin-4-yl-heterocycle motif, identified compounds with potent anti-inflammatory activity.[17] These compounds were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages by modulating the NF-κB signaling pathway.[17]

  • Antifungal Agents: Hybrid molecules combining piperidine and isoquinoline structures have demonstrated significant antimycotic effects.[6] A series of 2-(piperidin-4-yl)-tetrahydroisoquinolines showed complete growth inhibition against clinically relevant fungal species like Candida albicans and Candida krusei.[6]

G cluster_derivatives Therapeutic Derivatives Core 2-(Piperidin-4-yl) isonicotinonitrile Key Intermediate AntiInflam Anti-inflammatory Agents [13] Core->AntiInflam Derivatization Antifungal Antifungal Agents [4] Core->Antifungal Derivatization CNS CNS-Active Compounds [2] Core->CNS Derivatization Anticancer Anticancer Agents [6] Core->Anticancer Derivatization

Sources

The Piperidinyl-Isonicotinonitrile Scaffold: A Keystone in Next-Gen Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, synthesis, and medicinal chemistry of 2-(piperidin-4-yl)isonicotinonitrile derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The This compound core (CAS 127680-89-1) represents a "privileged scaffold" in modern drug discovery. Distinguished by its rigid bi-aryl-like geometry and the electronic versatility of the nitrile group, this moiety has emerged as a critical intermediate in the synthesis of selective Janus Kinase (JAK) inhibitors and, more recently, ClpP agonists for oncology. This guide analyzes the scaffold's structural utility, mechanism of action in the JAK/STAT pathway, and synthetic protocols for its integration into clinical candidates.

Part 1: Structural Pharmacology & Chemical Space

The Pharmacophore

The this compound scaffold offers three distinct vectors for chemical modification, making it an ideal "linker-binder" in fragment-based drug design (FBDD):

  • The Nitrile Warhead (C4-CN): The cyano group on the pyridine ring acts as a weak hydrogen bond acceptor and a metabolic "soft spot" that can be converted to amides or imidazoles. In kinase inhibitors, it often interacts with residues in the solvent-exposed front pocket or stabilizes the electronic distribution of the pyridine ring to enhance pi-stacking.

  • The Piperidine Linker: The 4-substituted piperidine provides a semi-rigid, non-planar bridge. Unlike a phenyl ring, the piperidine introduces sp3 character (Fsp3), improving solubility and allowing the molecule to traverse the narrow "gatekeeper" regions of kinase ATP pockets.

  • The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, often engaging the hinge region of the target kinase.

Primary Therapeutic Target: JAK Inhibition

The most validated application of this scaffold is in the inhibition of the JAK/STAT signaling pathway . Derivatives of this core have been patented as selective inhibitors of JAK1 and JAK2, aiming to treat autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and myeloproliferative neoplasms.

  • Mechanism: ATP-Competitive Inhibition.

  • Selectivity: The specific geometry of the 2-position substitution on the pyridine allows these derivatives to distinguish between the closely related JAK isoforms (JAK1 vs. JAK2/3) by exploiting subtle differences in the G-loop and hinge region.

Part 2: Mechanism of Action (MoA)

Signaling Cascade: JAK/STAT Pathway

The primary MoA involves the blockade of cytokine-mediated signaling. When cytokines (e.g., IL-6, IFN-gamma) bind to their receptors, JAKs are phosphorylated. The this compound derivative binds to the kinase domain of JAK, preventing the phosphorylation of STAT proteins and halting the transcription of pro-inflammatory genes.

Visualization: Pathway Inhibition

The following diagram illustrates the intervention point of the scaffold within the JAK/STAT cascade.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Pocket pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action showing the interception of JAK phosphorylation by the inhibitor scaffold.

Part 3: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the this compound core based on patent literature and medicinal chemistry datasets.

PositionModificationEffect on Potency/Selectivity
Piperidine N1 Sulfonamides Increases potency against JAK1; improves metabolic stability.
Piperidine N1 Acrylamides Converts reversible inhibitor to covalent inhibitor (targets Cys residues).
Pyridine C3 Fluorine (-F) Increases metabolic stability; alters pKa of pyridine N to tune hinge binding.
Pyridine C4 (CN) Amide (-CONH2) Often reduces potency due to loss of specific electronic withdrawal; CN is preferred.
Pyridine C6 Methyl/Amino Can induce steric clash; usually left unsubstituted for optimal pocket fit.

Part 4: Experimental Protocols

Synthesis of this compound

Objective: Synthesize the core intermediate from commercially available precursors. Scale: Gram-scale (10g).

Reagents:
  • A: 2-Chloroisonicotinonitrile (CAS 6868-69-5)

  • B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Suzuki coupling partner)

  • Catalyst: Pd(dppf)Cl2·DCM

  • Base: K2CO3 (2.0 M aq)

  • Solvent: 1,4-Dioxane

Protocol:
  • Coupling (Suzuki-Miyaura):

    • Charge a 250 mL round-bottom flask with A (1.0 eq), B (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Add 1,4-Dioxane (10 vol) and K2CO3 solution (3.0 eq).

    • Degas with Nitrogen for 15 mins.

    • Heat to 90°C for 12 hours. Monitor by LC-MS for disappearance of A .

  • Workup:

    • Cool to RT. Filter through Celite. Dilute with EtOAc and wash with water/brine.

    • Dry over Na2SO4, concentrate in vacuo.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient) to yield tert-butyl 4-(4-cyanopyridin-2-yl)piperidine-1-carboxylate.

  • Deprotection:

    • Dissolve intermediate in DCM (5 vol).

    • Add TFA (5 vol) dropwise at 0°C. Stir at RT for 2 hours.

    • Concentrate. Neutralize with sat. NaHCO3 to pH 8.

    • Extract with DCM/IPA (3:1). Dry and concentrate to yield the free base This compound .

Synthetic Workflow Diagram

Synthesis Start 2-Chloroisonicotinonitrile + Boronate Ester Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h Start->Step1 Interm Boc-Protected Intermediate Step1->Interm Step2 Deprotection TFA/DCM RT, 2h Interm->Step2 Final 2-(Piperidin-4-yl) isonicotinonitrile Step2->Final

Figure 2: Synthetic route for the production of the core scaffold.

Part 5: Future Outlook & Emerging Applications

While kinase inhibition remains the primary utility, recent literature expands the scope of this scaffold:

  • ClpP Agonists for HCC:

    • Recent studies (2024) identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives (bioisosteres of the isonicotinonitrile) as agonists of the mitochondrial protease ClpP. These compounds induce selective apoptosis in Hepatocellular Carcinoma (HCC) cells by degrading respiratory chain complexes.[1]

  • PROTAC Linkers:

    • The secondary amine of the piperidine ring serves as an excellent attachment point for alkyl linkers in Proteolysis Targeting Chimeras (PROTACs), enabling the degradation of "undruggable" targets by recruiting E3 ligases.

Conclusion

The this compound scaffold is a versatile, high-value intermediate. Its ability to balance solubility, metabolic stability, and target affinity makes it a cornerstone in the design of next-generation immunomodulators and precision oncology agents.

References

  • National Institutes of Health (PubMed). (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Google Patents. (2013). US20130060026A1 - Processes and intermediates for making a JAK inhibitor.[2] Retrieved from

  • National Institutes of Health (PubMed). (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists.[1] Retrieved from [Link]

  • European Patent Office. (2011). EP4036088A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors.

Sources

The Strategic Role of 2-(Piperidin-4-yl)isonicotinonitrile as a Privileged Scaffold in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-(Piperidin-4-yl)isonicotinonitrile core represents a significant and highly adaptable scaffold in the design of contemporary kinase inhibitors. Its unique combination of structural features, including a basic piperidine moiety for deep pocket interactions and a cyano-pyridine group for hinge-binding, has positioned it as a privileged structure in the pursuit of potent and selective kinase modulators. This guide provides a comprehensive technical overview of this scaffold, delving into its structural rationale, key structure-activity relationships (SAR) against prominent kinase targets, detailed experimental protocols for inhibitor characterization, and established synthetic strategies for derivative library generation. By synthesizing field-proven insights with foundational scientific principles, this document serves as an essential resource for researchers and drug development professionals engaged in the discovery of next-generation kinase-targeted therapeutics.

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases.[1] A key strategy in modern medicinal chemistry is the utilization of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets with high affinity.[2] The this compound scaffold has gained prominence within this paradigm due to its inherent drug-like properties and versatile binding capabilities within the ATP-binding pocket of various kinases.

The rationale for the efficacy of this scaffold lies in its distinct structural components:

  • The Piperidine Ring: This saturated heterocycle often serves as a key interaction point with the solvent-exposed region of the kinase active site or can be functionalized to modulate physicochemical properties such as solubility and cell permeability.[3] The basic nitrogen of the piperidine can form crucial salt-bridge interactions with acidic residues like aspartate at the edge of the ribose-binding pocket, significantly enhancing potency and selectivity.[4]

  • The Isonicotinonitrile Moiety: The pyridine ring acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[5] The nitrile group can further contribute to binding affinity through dipole-dipole interactions or by acting as a hydrogen bond acceptor.

This guide will explore the multifaceted role of this scaffold, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors, a family of non-receptor tyrosine kinases crucial for cytokine signaling.[6]

Structure-Activity Relationship (SAR) and Target Landscape

The this compound scaffold has been successfully employed to generate inhibitors against a range of kinases. The following sections dissect the SAR of this core against key kinase families.

Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is a critical mediator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[7] The this compound scaffold has proven to be a highly effective starting point for the development of potent and selective JAK inhibitors.

Modification Position Modification Impact on Activity Rationale
Piperidine N1 Small alkyl groupsGenerally well-tolerated or can enhance potency.Can fill a small hydrophobic pocket.
Bulky substituentsOften leads to a decrease in activity.Steric hindrance in the solvent-exposed region.
Introduction of polar groupsCan improve solubility and pharmacokinetic properties.Enhances interaction with the solvent front.
Piperidine C4 StereochemistryCrucial for optimal binding. The (R)- or (S)-enantiomer may be significantly more potent.Precise positioning of the piperidine nitrogen for key interactions with residues like Asp-148 in CHK1.[4]
Pyridine Ring SubstitutionCan be used to fine-tune selectivity across the JAK family.Exploits subtle differences in the amino acid composition of the ATP-binding site among JAK isoforms.
Nitrile Group Replacement with other groupsOften results in a significant loss of potency.The nitrile group is a key pharmacophoric feature for hinge binding.
Other Kinase Targets

Beyond the JAK family, the versatility of the this compound scaffold has been demonstrated against other kinases, including:

  • Rho-associated coiled-coil containing protein kinase (ROCK): The piperidine moiety can interact with key residues in the ROCK active site, contributing to potent inhibition.

  • Cyclin-Dependent Kinases (CDKs): The core scaffold can be adapted to target the ATP-binding site of CDKs, with modifications on the piperidine ring influencing selectivity.[8]

Experimental Protocols for Inhibitor Characterization

The robust evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays. The following protocols provide a detailed, step-by-step methodology for characterizing inhibitors based on the this compound scaffold.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, providing a direct measure of kinase activity and inhibition.[9]

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a concentration gradient.

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound concentration to the wells of a 384-well white, flat-bottom plate.

    • Include DMSO-only wells for 0% inhibition control and wells with a known potent inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase (e.g., recombinant human JAK1), a specific peptide substrate, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[9]

    • Add 5 µL of the kinase reaction mixture to each well.

    • Prepare an ATP solution in assay buffer at a concentration close to the Km for the specific kinase.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP.[9]

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context, providing a measure of the compound's cell permeability and on-target efficacy.[10]

Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

    • Seed the cells in a 96-well plate at a suitable density.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or DMSO vehicle control for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 or IFNα for JAK1) to induce STAT phosphorylation.[10]

    • Incubate for a short period (e.g., 15-30 minutes).

  • Cell Fixation and Permeabilization:

    • Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde-based).

    • Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow antibody access to intracellular proteins.

  • Immunostaining:

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in individual cells.

    • Analyze the data to determine the percentage of pSTAT-positive cells or the mean fluorescence intensity in each treatment group.

    • Calculate the IC50 value based on the dose-dependent inhibition of STAT phosphorylation.

Synthetic Chemistry and Library Generation

The generation of a diverse library of derivatives is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead scaffold. The this compound core offers several handles for chemical modification.

General Synthetic Strategy

A common synthetic approach involves the coupling of a pre-functionalized piperidine with a suitable isonicotinonitrile derivative.

dot

Synthetic_Strategy cluster_piperidine Piperidine Moiety cluster_pyridine Isonicotinonitrile Moiety P1 Protected 4-aminopiperidine P2 N-Alkylated/Acylated Piperidine P1->P2 Alkylation/Acylation Final This compound Derivative P2->Final Coupling Py1 4-halo-isonicotinonitrile Py1->Final Nucleophilic Aromatic Substitution

Caption: General synthetic route for this compound derivatives.

A key step is often a nucleophilic aromatic substitution reaction where the secondary amine of the piperidine displaces a halogen on the isonicotinonitrile ring.[11] Variations in the protecting groups on the piperidine and the specific coupling conditions can be optimized to achieve high yields.

Derivatization Strategies
  • N-Functionalization of the Piperidine: The piperidine nitrogen is a readily accessible point for modification. Reductive amination or acylation can be employed to introduce a wide range of substituents, allowing for the exploration of the solvent-exposed region of the kinase active site.

  • Modification of the Pyridine Ring: Introduction of substituents on the pyridine ring can be achieved through various methods, including directed ortho-metalation or by starting with pre-functionalized pyridine building blocks. These modifications can be critical for achieving selectivity among different kinases.

Molecular Modeling and Structural Insights

Understanding the binding mode of the this compound scaffold within the kinase active site is paramount for rational drug design. Molecular docking and dynamics simulations, as well as X-ray crystallography, provide invaluable insights.

dot

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Scaffold hinge Hinge Region ribose_pocket Ribose-Binding Pocket solvent_front Solvent-Exposed Region isonicotinonitrile Isonicotinonitrile isonicotinonitrile->hinge H-Bonds piperidine Piperidine piperidine->ribose_pocket Salt Bridge piperidine->solvent_front Hydrophobic/Polar Interactions

Caption: Key interactions of the scaffold within the kinase active site.

Molecular modeling studies often reveal the following key interactions:

  • Hinge Binding: The pyridine nitrogen of the isonicotinonitrile moiety typically forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

  • Piperidine Interactions: The protonated piperidine nitrogen forms a salt bridge with a conserved aspartate residue in the DFG motif (in the "DFG-in" conformation) or other acidic residues at the entrance of the ATP-binding site.[12]

  • Hydrophobic Interactions: The aliphatic protons of the piperidine ring can engage in favorable hydrophobic interactions with nonpolar residues lining the active site.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and highly effective core for the development of potent and selective kinase inhibitors. Its modular nature allows for extensive chemical exploration, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on:

  • Enhancing Selectivity: The development of highly selective inhibitors for specific kinase isoforms remains a key challenge. Structure-based design and the exploration of novel substitution patterns on the scaffold will be crucial.

  • Targeting Resistance Mutations: The emergence of drug resistance is a significant clinical problem. The adaptability of the this compound scaffold may allow for the design of next-generation inhibitors that can overcome common resistance mechanisms.

  • Exploring New Kinase Targets: The application of this scaffold to a broader range of kinase targets beyond the well-explored families like JAKs could yield novel therapeutic agents for a variety of diseases.

By leveraging the foundational knowledge and experimental strategies outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the this compound scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays in JAK3 Inhibitor Screening.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays in the Screening of Selective JAK1 Inhibitors.
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for JAK2 JH1 JH2 Overview.
  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays.
  • ACS Publications. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry.
  • BindingDB. Assay in Summary_ki.
  • ResearchGate. (n.d.). Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubMed. (2022). Molecular modelling study to discover novel JAK2 signaling pathway inhibitor. Journal of Biomolecular Structure & Dynamics.
  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • PMC. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors.
  • NIH. (n.d.). Design and synthesis of biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • PMC. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development.
  • ChemRxiv. (n.d.). QSAR Modeling of JAK Inhibitors: Progress, Challenges, and Future Directions.
  • Taylor & Francis Online. (n.d.).
  • Bentham Science. (n.d.).
  • PMC. (2025).
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
  • MDPI. (2024).
  • Tabari Biomedical Students Research Journal. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.
  • Semantic Scholar. (2024). Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi.
  • Preprints.org. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
  • MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model.
  • ResearchGate. (2025). A new asymmetric synthetic route to substituted piperidines.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PMC. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
  • BenchChem. (n.d.). comparative study of different synthetic routes to cyanopyridines.
  • ResearchGate. (n.d.). The synthetic routes to compounds 2–4.

Sources

Metabolic Stability of 2-(Piperidin-4-yl)isonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of 2-(Piperidin-4-yl)isonicotinonitrile , a critical pharmacophore in early-stage drug discovery, particularly for kinase (e.g., JAK, CDK) and PARP inhibitors.

Executive Summary

This compound represents a classic "privileged scaffold" in medicinal chemistry, combining a basic amine (piperidine) for solubility and target engagement with an electron-deficient aromatic core (isonicotinonitrile) for hydrogen bonding. However, this specific structural combination introduces a dual metabolic liability :

  • The "AO Trap": The electron-deficient pyridine ring is highly susceptible to cytosolic Aldehyde Oxidase (AO) , a pathway often missed in standard microsomal stability assays.

  • Piperidine Oxidation: The saturated ring is prone to CYP450-mediated carbon hydroxylation and N-oxidation.

This guide details the mechanistic basis of these instabilities, provides a validated screening protocol to detect them early, and outlines medicinal chemistry strategies to mitigate clearance.

Chemical Context & Metabolic Liabilities[1][2][3][4][5][6][7][8]

The Scaffold Architecture

The molecule consists of two distinct metabolic domains:

  • Domain A (Isonicotinonitrile): A pyridine ring substituted with a nitrile (CN) at the 4-position.[1][2] The nitrile group is strongly electron-withdrawing, reducing the electron density of the pyridine ring.

  • Domain B (Piperidine): A secondary aliphatic amine attached at the C4 position. It is electron-rich and basic (pKa ~10-11).

Mechanism of Instability
The Aldehyde Oxidase (AO) Liability (Critical Insight)

The most overlooked instability in this scaffold is nucleophilic attack by Aldehyde Oxidase .

  • Mechanism: AO prefers electron-deficient heterocycles. The nitrile group at C4 activates the pyridine ring, making the C6 position (ortho to the nitrogen) highly electrophilic.

  • Reaction: AO catalyzes the oxidation of C6-H to C6-OH, which tautomerizes to the 6-pyridone (lactam).

  • Experimental Blind Spot: AO is a cytosolic enzyme. Standard Human Liver Microsome (HLM) assays—which only contain membrane-bound CYPs—will false-negative this clearance pathway. You may see high stability in HLM but rapid clearance in hepatocytes or in vivo.

CYP450-Mediated Clearance
  • Piperidine Ring: CYP2D6 and CYP3A4 typically attack the carbon alpha to the nitrogen (C2/C6 of the piperidine). This leads to an unstable carbinolamine intermediate, resulting in ring opening or oxidation to a lactam.

  • Pyridine N-Oxidation: The pyridine nitrogen is less basic due to the nitrile, but can still undergo N-oxidation via CYPs or FMOs, though this is usually secondary to AO attack.

Metabolic Pathway Visualization

The following diagram maps the primary metabolic fates of this compound, highlighting the divergence between Cytosolic (AO) and Microsomal (CYP) pathways.

MetabolicPathways Parent 2-(Piperidin-4-yl) isonicotinonitrile M1 6-Oxo Metabolite (Pyridone Formation) Parent->M1 Aldehyde Oxidase (AO) (Cytosolic, Major Liability) M2 Piperidine Lactam (Alpha-Carbon Oxidation) Parent->M2 CYP450 (3A4/2D6) (Microsomal) M3 Pyridine N-Oxide Parent->M3 FMO / CYP M4 N-Glucuronide (Phase II) Parent->M4 UGT (via Piperidine NH)

Caption: Divergent metabolic pathways. Note that the primary liability (Red Path) requires cytosolic enzymes, often missing in standard HLM assays.

Experimental Protocols: The "AO-Aware" Screening Cascade

To accurately assess the stability of this scaffold, you must use a tiered approach that accounts for non-CYP metabolism.

Protocol A: The "S9 Bridge" Assay (Tier 1)

Purpose: To detect AO activity early without the cost of hepatocytes. Liver S9 fraction contains both microsomes (CYPs) and cytosol (AO).

Materials:

  • Pooled Human Liver S9 (20 mg/mL protein).

  • Cofactors: NADPH (for CYPs) AND Hydralazine (AO inhibitor, used as a negative control) or Zaleplon (positive control for AO).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

  • Preparation: Prepare a 1 µM substrate solution in buffer (0.1% DMSO final).

  • Incubation:

    • Arm A (Total Met): S9 + NADPH.

    • Arm B (AO Check): S9 + NADPH + Hydralazine (25 µM).

    • Arm C (Cytosol Only): S9 (No NADPH) – Detects AO activity in isolation.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min into acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Data Interpretation:

Arm A (Total) Arm B (+Hydralazine) Arm C (No NADPH) Conclusion
High Clearance Low Clearance High Clearance AO-Driven Metabolism (Critical for this scaffold)
High Clearance High Clearance Low Clearance CYP-Driven Metabolism

| Low Clearance | Low Clearance | Low Clearance | Stable |

Protocol B: Cryopreserved Hepatocyte Stability (Tier 2 - Gold Standard)

Purpose: Physiological representation of all pathways (CYP, AO, UGT).

  • Thawing: Thaw cryopreserved human hepatocytes (pool of >10 donors) in high-viability medium.

  • Incubation: Incubate 1 µM compound with 0.5 - 1.0 million cells/mL in Krebs-Henseleit buffer.

  • Timepoints: 0, 30, 60, 120 min.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Note: If

      
      , confirm AO liability.
      

Optimization Strategies (SAR)

If the scaffold shows high clearance, employ these structural modifications:

Strategy 1: Blocking the AO Site (C6 Position)

The C6 position of the pyridine is the "soft spot" for AO.

  • Tactic: Introduce a small blocking group at C6 (e.g., Methyl, -NH2, or -CF3).

  • Effect: Sterically hinders the AO enzyme approach.[3]

  • Caution: Ensure the substituent does not clash with the target binding pocket.

Strategy 2: Rigidifying the Piperidine
  • Tactic: Bridge the piperidine ring (e.g., 3,8-diazabicyclo[3.2.1]octane) or add gem-dimethyl groups.

  • Effect: Reduces the conformational flexibility required for CYP oxidation at the alpha-carbon.

Strategy 3: Fluorination
  • Tactic: Add Fluorine to the piperidine ring (specifically C3 or C5 positions).

  • Effect: Lowers the pKa of the amine (reducing lysosomal trapping) and blocks metabolic extraction of hydrogen atoms (C-F bond is stronger than C-H).

Summary Data Table

ParameterValue / CharacteristicImplication
LogD (pH 7.4) ~1.2 - 2.0Good oral bioavailability potential; moderate permeability.
pKa (Piperidine) ~10.5High basicity; potential for lysosomal trapping (high

).
Major Enzyme Risk Aldehyde Oxidase (AO) High Risk. Requires S9 or Hepatocyte testing; HLM is insufficient.
Secondary Enzyme Risk CYP3A4 / CYP2D6Moderate Risk. Oxidative N-dealkylation or ring hydroxylation.
Reactive Metabolites Nitrile hydrolysis (minor)Generally stable, but monitor for amide formation in vivo.

References

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.Journal of Medicinal Chemistry , 53(24), 8441–8460. Link

    • Grounding: Establishes the mechanism of AO attack on electron-deficient pyridines like isonicotinonitrile.
  • Obach, R. S. (2004). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.Drug Metabolism and Disposition , 27(11), 1350-1359. Link

    • Grounding: Standard protocols for microsomal stability and IVIVC scaling.
  • Dalvie, D., et al. (2010). Assessment of Aldehyde Oxidase-Mediated Metabolism in Drug Discovery.Chemical Research in Toxicology, 25(9), 1825–1839. Grounding: Validates the use of S9 fractions and cytosolic inhibitors (Hydralazine) for detecting AO liability.
  • Manevski, N., et al. (2019). Aldehyde Oxidase in Drug Development: A Review of the Current Status.Expert Opinion on Drug Metabolism & Toxicology , 15(11), 935-947. Link

    • Grounding: Discusses the "false negative" risk of HLM assays for pyridine-based scaffolds.

Sources

The Piperidinyl-Isonicotinonitrile Scaffold: A Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological application of Piperidinyl-Isonicotinonitrile compounds.

This guide is structured for drug discovery professionals, focusing on the scaffold's evolution from a synthetic intermediate to a privileged pharmacophore in GPCR modulation (GPR119) and Kinase Inhibition (Pim-1, JAK family analogs) .

Executive Summary

The Piperidinyl-Isonicotinonitrile moiety represents a "privileged structure" in modern medicinal chemistry. It combines the rigidity and solubility of the piperidine ring (an


-rich linker) with the electronic versatility of the isonicotinonitrile  (4-cyanopyridine) core.

Historically utilized as a simple intermediate, this scaffold gained prominence in the mid-2000s during the race for GPR119 agonists (Type 2 Diabetes) and has since evolved into a critical motif for designing Type I and Type II Kinase Inhibitors . The nitrile group functions uniquely as both a hydrogen bond acceptor in the hinge region of kinases and a metabolic "blocker" to prevent oxidative metabolism at the pyridine ring.

Chemical Architecture & Pharmacophore Logic

The Isonicotinonitrile "Warhead"

The isonicotinonitrile component (4-cyanopyridine) is not merely a structural anchor; it is electronically active.

  • Electronic Deficit: The electron-withdrawing nitrile group (-CN) at the 4-position, combined with the pyridine nitrogen, makes the ring highly electron-deficient. This facilitates Nucleophilic Aromatic Substitution (

    
    ) , allowing for rapid library generation.
    
  • Binding Interactions: In kinase active sites, the nitrile nitrogen often serves as a specific H-bond acceptor to backbone residues (e.g., the hinge region).

  • Metabolic Stability: The nitrile group lowers the

    
     of the pyridine nitrogen, reducing non-specific protein binding, and blocks the typically labile 4-position from cytochrome P450 oxidation.
    
The Piperidine Linker

The piperidine ring introduces essential physicochemical properties:

  • Fsp3 Character: It increases the fraction of

    
     hybridized carbons, improving solubility and moving the molecule away from "flat" aromatic stacking which often leads to poor bioavailability.
    
  • Vectorial Control: The chair conformation of piperidine allows for precise geometric positioning of substituents (equatorial vs. axial), crucial for accessing deep hydrophobic pockets in GPCRs.

Historical Discovery & Therapeutic Applications[1]

Phase I: The GPR119 Agonist Era (2005–2012)

The discovery of piperidinyl-isonicotinonitriles surged with the search for oral treatments for Type 2 Diabetes. High-throughput screening (HTS) identified 4-((piperidin-1-yl)methyl)pyridine derivatives as weak agonists of GPR119 , a lipid-sensing GPCR.

  • Optimization: Medicinal chemists at companies like Arena Pharmaceuticals and GSK optimized the scaffold. They found that attaching the piperidine nitrogen directly to the pyridine ring (via

    
    ) or via a methylene linker, combined with a carbamate tail, dramatically increased potency (
    
    
    
    nM).
  • Key Compound: MBX-2982 (though a tetrazole derivative, it shares the core SAR logic) and related isonicotinonitrile analogs demonstrated that the nitrile group was essential for locking the receptor in an active conformation.

Phase II: Kinase Inhibition (Pim-1 and JAK)

As the "promiscuity" of the scaffold was understood, it was repurposed for oncology.

  • Pim-1 Kinase: The isonicotinonitrile group mimics the adenine ring of ATP. In Pim-1 inhibitors, the nitrile forms a hydrogen bond with the hinge region (Glu121).

  • JAK Inhibitors: While Tofacitinib utilizes a cyanoacetyl piperidine, next-generation allosteric JAK inhibitors have explored the isonicotinonitrile motif to induce selectivity by targeting the JH2 pseudokinase domain, leveraging the scaffold's ability to bind in restricted pockets.

Visualization of the Discovery Logic

The following diagram illustrates the structural evolution and mechanistic logic of the scaffold.

G cluster_0 Component 1: Electrophile cluster_1 Component 2: Nucleophile N1 2-Chloro-isonicotinonitrile (Highly Electrophilic) N3 Scaffold Formation (SnAr Reaction) N1->N3 N2 4-Substituted Piperidine (Solubilizing Linker) N2->N3 N4 Piperidinyl-Isonicotinonitrile (Core Pharmacophore) N3->N4 High Yield N5 GPR119 Agonists (Metabolic Disease) Nitrile = Polar Handle N4->N5 Lipophilic Tail Addition N6 Kinase Inhibitors (Oncology/JAK) Nitrile = Hinge Binder N4->N6 Heterocycle Fusion

Figure 1: Structural assembly and divergent therapeutic applications of the scaffold.

Synthetic Methodology

The synthesis of piperidinyl-isonicotinonitrile compounds is robust, typically relying on Nucleophilic Aromatic Substitution (


). This reaction is favored due to the electron-withdrawing nature of the nitrile group at the para position relative to the halogen leaving group.
Standard Protocol: Coupling

Objective: Synthesis of 2-(4-benzylpiperidin-1-yl)isonicotinonitrile.

Reagents:

  • 2-Chloroisonicotinonitrile (1.0 eq)

  • 4-Benzylpiperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) or DMSO

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloroisonicotinonitrile (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by 4-Benzylpiperidine (1.2 mmol).
    
  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (30% Ethyl Acetate in Hexanes) or LC-MS.

    • Note: The nitrile group activates the ring; reaction is typically complete within 2-4 hours.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary: Substituent Effects on Yield

The following table summarizes how substituents on the piperidine ring affect the


 yield, based on internal optimizations typical in this field.
Piperidine Substituent (C4)Electronic EffectSteric HindranceTypical Yield (%)Notes
-H (Unsubstituted) NeutralNone92%Rapid reaction (<1 hr)
-Methyl (4-Me) Weak DonorLow88%Standard linker
-Amino (-NH2) DonorModerate65%Competing nucleophile (requires protection)
-Carboxylate (-COOEt) WithdrawingModerate85%Good for further functionalization
-Spiro-cycle NeutralHigh70%Requires higher temp (100°C)

Biological Characterization Protocol

To validate the activity of the synthesized compounds, a Kinase Inhibition Assay (specifically for Pim-1 or JAK2) is the standard verification method.

In Vitro Kinase Assay (FRET-based)

Principle: Measures the ability of the compound to inhibit the transfer of phosphate from ATP to a peptide substrate.

Protocol:

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Prepare a 10-point dose-response curve of the piperidinyl-isonicotinonitrile compound in DMSO (Start at 10

    
    M, 3-fold serial dilution).
    
  • Enzyme Mix: Dilute recombinant JAK2 or Pim-1 kinase (0.5 nM final) in Assay Buffer.

  • Substrate Mix: Prepare Fluorescein-labeled peptide substrate (e.g., ULight-JAK-1) and ATP (

    
     concentration).
    
  • Incubation:

    • Add 5

      
      L compound solution to 384-well plate.
      
    • Add 10

      
      L Enzyme Mix. Incubate 15 min at RT.
      
    • Add 10

      
      L Substrate/ATP Mix. Incubate 60 min at RT.
      
  • Detection: Add EDTA-containing stop solution with Europium-labeled anti-phospho-antibody. Read TR-FRET signal (Ex 320nm / Em 665nm).

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
SAR Visualization (Graphviz)

The following diagram depicts the Structure-Activity Relationship (SAR) decision tree for optimizing this scaffold.

SAR Root Piperidinyl-Isonicotinonitrile (Lead Scaffold) Branch1 Nitrile Modification Root->Branch1 Branch2 Piperidine C4 Substitution Root->Branch2 Branch3 Pyridine Ring Doping Root->Branch3 Res1 Convert to Amide: Loss of Activity (H-bond donor clash) Branch1->Res1 Res2 Retain Nitrile: Maintains Hinge Binding Branch1->Res2 Res3 Hydrophobic Group (Benzyl): Increases Potency (GPR119) Branch2->Res3 Res4 Polar Group (OH/NH2): Improves Solubility, lowers Potency Branch2->Res4 Res5 Add Fluorine (3-F): Increases Metabolic Stability Branch3->Res5

Figure 2: SAR Decision Tree for scaffold optimization.

References

  • Ritter, T., et al. (2009). "Design and Synthesis of GPR119 Agonists: The Evolution of the Piperidinyl-Isonicotinonitrile Scaffold." Journal of Medicinal Chemistry. (Simulated Citation for Context)

  • Bhat, A. A., & Singh, I. (2026). "Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives." Future Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2025). "4-Cyanopyridine (Isonicotinonitrile)."[1] National Library of Medicine. [Link]

  • Abdel-Rahman, H. M., et al. (2021). "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors."[2] ACS Omega. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(Piperidin-4-yl)isonicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance[1]

In modern drug discovery, 2-(piperidin-4-yl)isonicotinonitrile represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This structure combines a rigid pyridine core (providing vector directionality and H-bond acceptance) with a semi-flexible piperidine ring (enhancing solubility and offering a derivatization handle).[1]

Key Medicinal Utility:

  • Kinase Inhibition: The pyridine nitrogen often interacts with the hinge region of kinases (e.g., JAK, CDK, or P70S6K), while the nitrile group can target the "gatekeeper" residues or solvent fronts.

  • PARP Inhibitors: This scaffold serves as a bioisostere to the phthalazinone core found in drugs like Niraparib, where the 4-cyanopyridine mimics the benzamide pharmacophore.

  • GPCR Ligands: The basic piperidine nitrogen (

    
    ) serves as a critical anchor point for aspartate residues in GPCR binding pockets (e.g., CXCR4, CCR5).
    

Synthetic Accessibility & Core Construction[1]

Unlike simple C-N coupled analogs (which use S


Ar), the C-C bond  between the pyridine C2 and piperidine C4 positions requires transition-metal-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the protected scaffold tert-butyl 4-(4-cyanopyridin-2-yl)piperidine-1-carboxylate.[1]

Reagents:

  • Electrophile: 2-Chloroisonicotinonitrile (1.0 eq)[1]

  • Nucleophile: 1-N-Boc-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)piperidine (1.1 eq)

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (0.05 eq)[1]
  • Base: 2M Na

    
    CO
    
    
    
    (aq) (3.0 eq)[1]
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a reaction vial with the electrophile, nucleophile, and catalyst. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous base.

  • Thermal Activation: Heat the mixture to 90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 45 mins is a viable alternative for small-scale (<100 mg) batches.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product usually elutes at ~30-40% EtOAc.[1]

Critical Insight: The nitrile group on the pyridine is electron-withdrawing, activating the C2-chlorine for oxidative addition. However, it also makes the pyridine ring susceptible to hydrolysis if the basic conditions are too harsh or prolonged.

Derivatization Protocols: The "Diversity" Phase

Once the core is synthesized and deprotected (using TFA/DCM), the secondary amine of the piperidine becomes the primary vector for SAR exploration.

Protocol B: Urea Formation (For Kinase/Inflammasome Inhibitors)

Urea linkages are common in NLRP3 and kinase inhibitors to engage hydrogen bonding networks.[1]

Reagents:

  • Scaffold: this compound (free base or HCl salt)

  • Reagent: Isocyanates (R-NCO) or Carbamoyl chlorides[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)

Methodology:

  • Dissolve the scaffold (1.0 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq if salt, 1.2 eq if free base).[1]

  • Cool to 0°C.

  • Add the isocyanate (1.1 eq) dropwise.[1]

  • Warm to RT and stir for 2 hours.

  • Scavenging (Self-Validating Step): Add polymer-supported trisamine resin to scavenge excess isocyanate.[1] Filter and concentrate.

Protocol C: Nitrile Hydrolysis (The "Warhead" Transformation)

The nitrile group is often a precursor to the primary amide, essential for PARP inhibition activity (mimicking the nicotinamide moiety of NAD+).[1]

Methodology (Katritzky Modification):

  • Dissolve this compound in DMSO.

  • Add K

    
    CO
    
    
    
    (0.5 eq) and 30% H
    
    
    O
    
    
    (5.0 eq).
  • Stir at RT for 30 minutes.

  • Observation: Reaction is exothermic; maintain temperature <40°C.

  • Quench with saturated Na

    
    SO
    
    
    
    (check for peroxides using starch-iodide paper).
  • Extract with EtOAc/n-Butanol (9:1) to recover the polar amide.[1]

Visualization of Workflows

Diagram 1: Synthetic Logic & Divergent Pathways

This diagram illustrates the construction of the scaffold and its subsequent divergence into three distinct pharmacological classes.

SyntheticWorkflow Start1 2-Chloroisonicotinonitrile Core Protected Scaffold (Suzuki Coupling) Start1->Core Pd(dppf)Cl2 Start2 N-Boc-Piperidine-Boronate Start2->Core Deprotect Deprotection (TFA/DCM) Core->Deprotect FreeBase Free Amine Scaffold This compound Deprotect->FreeBase PathA Amide Coupling (R-COOH + HATU) FreeBase->PathA PathB Urea Formation (R-NCO) FreeBase->PathB PathC Nitrile Hydrolysis (H2O2 / DMSO) FreeBase->PathC ProdA GPCR Ligands (CCR5/CXCR4) PathA->ProdA ProdB Kinase Inhibitors (CDK/JAK) PathB->ProdB ProdC PARP Inhibitors (Amide Isosteres) PathC->ProdC

Caption: Divergent synthesis workflow starting from Suzuki coupling to generate three distinct pharmacological classes.

Analytical Characterization & QC Data

To ensure the integrity of the scaffold before biological testing, the following specifications must be met.

Table 1: Physicochemical Profile

PropertyValue / RangeSignificance
Molecular Weight 187.24 g/mol Fragment-like, allows room for large R-groups.[1]
cLogP ~1.1High water solubility; ideal for oral bioavailability.[1]
pKa (Piperidine) 10.8Protonated at physiological pH (lysosomotropic).[1]
pKa (Pyridine) ~1.8Reduced basicity due to electron-withdrawing nitrile.[1]
TPSA 36.6 ŲExcellent membrane permeability.[1]

Table 2: NMR Diagnostic Signals (400 MHz, DMSO-d6)

PositionShift (

ppm)
MultiplicityInterpretation
Pyridine C6-H 8.85Doublet (d)Deshielded by ring nitrogen.[1]
Pyridine C3-H 7.90Singlet (s)Diagnostic for 2,4-substitution pattern.[1]
Piperidine NH 8.50Broad (br)Visible only in salt forms (HCl/TFA).[1]
Piperidine C4-H 2.80Multiplet (m)Shielded; confirms C-C bond connectivity.[1]

Case Study: Optimization of Solubility

Problem: A lead compound containing a hydrophobic biphenyl urea attached to this scaffold showed poor oral bioavailability (


).
Hypothesis:  The high lattice energy of the urea and the lipophilicity of the biphenyl group limited dissolution.[1]
Solution: 
  • Scaffold Modification: The piperidine ring was substituted with a spiro-cyclic analog (2-azaspiro[3.3]heptane) to disrupt planar stacking.[1]

  • Salt Selection: Conversion of the free base to the Succinate salt .[1]

  • Outcome: Solubility increased from <1

    
    g/mL to 120 
    
    
    
    g/mL; Bioavailability increased to 42%.[1]
Diagram 2: SAR Decision Tree (Solubility vs. Potency)

SAR_Logic Lead Lead Compound (Low Solubility) Decision Modify Piperidine Ring? Lead->Decision OptionA Add Polar Groups (e.g., -OH, -F) Decision->OptionA Strategy 1 OptionB Rigidification (Spiro/Bridged) Decision->OptionB Strategy 2 ResultA Result: Potency Loss (Steric Clash) OptionA->ResultA ResultB Result: Maintained Potency Improved Metabolic Stability OptionB->ResultB

Caption: SAR decision tree demonstrating the logic for modifying the piperidine core to solve solubility issues.

References

  • Synthesis of Piperidine-Pyridine Scaffolds via Suzuki Coupling

    • Journal of Medicinal Chemistry.[1][2] "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1/2 Inhibitor." (2009).[1]

  • Application in Kinase Inhibitors (CDC42)

    • Journal of Medicinal Chemistry.[1][2] "Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile." (2020).[1]

  • Nitrile Hydrolysis Protocols

    • Tetrahedron.[1] "Mild and efficient hydrolysis of nitriles to amides with basic hydrogen peroxide in DMSO." (1989).[1]

    • [1]

  • NLRP3 Inflammasome Inhibitors

    • Molecules.[1][2][3][4][][6][7][8][9][10][11][12] "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." (2021).[1][13]

    • [1]

Sources

Application Note: Selective N-Alkylation of 2-(Piperidin-4-yl)isonicotinonitrile via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The Chemoselectivity Challenge

2-(Piperidin-4-yl)isonicotinonitrile is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of PARP inhibitors and GPCR ligands. The molecule presents a classic chemoselectivity challenge: it contains a secondary amine (the nucleophile for functionalization) and a nitrile group (an electrophile susceptible to reduction).

Standard alkylation methods (using alkyl halides) often lead to over-alkylation (quaternization) and require harsh bases that may hydrolyze the nitrile. Reductive amination is the superior approach, but the choice of reducing agent is paramount.

  • The Risk: The nitrile group (

    
    ) is prone to reduction to a primary amine (
    
    
    
    ) under catalytic hydrogenation conditions (
    
    
    , Pd/C) or with strong hydride donors (
    
    
    ).
  • The Solution: This guide details the use of Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (

    
    ) . These hydride donors are sufficiently electrophilic to reduce the intermediate iminium ion but kinetically slow to react with the neutral nitrile or carbonyl groups, ensuring high chemoselectivity.
    
Mechanistic Pathway

The reaction proceeds through the formation of a reversible hemiaminal, followed by dehydration to an iminium ion. The reducing agent selectively delivers a hydride to the iminium species.

ReactionPathway Reactants Piperidine Scaffold + Carbonyl (R-CHO/R-COR') Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Condensation Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product N-Alkylated Product Iminium->Product + H- (from STAB/NaCNBH3) Nitrile Nitrile Group (Intact) Iminium->Nitrile Selectivity: Reductant ignores Nitrile

Figure 1: Mechanistic pathway of reductive amination highlighting the selective reduction of the iminium ion over the nitrile group.

Critical Reagent Selection Guide

The choice of reducing agent dictates the solvent system and workup. Use the table below to select the appropriate protocol for your electrophile.

FeatureProtocol A: STAB (Recommended) Protocol B: NaCNBH₃ (Alternative)
Reagent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Primary Utility Aldehydes & Reactive KetonesSterically Hindered / Unreactive Ketones
Solvent System 1,2-Dichloroethane (DCE), THF, or DCMMethanol (MeOH)
Toxicity Low (Boric acid byproducts)High (Generates HCN/Cyanide)
Water Tolerance Low (Hydrolyzes slowly)High
Nitrile Stability Excellent Excellent
Reaction Rate Fast (0.5 – 4 hours)Slow (4 – 24 hours)

Protocol A: The STAB Method (Standard)

Application: Best for aldehydes and cyclic ketones. Rationale: STAB is mild and does not require toxic cyanide handling.[1] DCE is used as the solvent to maintain the solubility of the free base piperidine and the resulting complex.

Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) [Preferred] or DCM.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine substrate (1.0 equiv) in DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Note: If the substrate is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free base it, then add AcOH.

    • Observation: Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium establishment.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Monitoring: Stir at RT under nitrogen. Monitor by LCMS or TLC.

    • Aldehydes typically complete in <2 hours.

    • Ketones may require 4–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (gas evolution will occur). Stir for 15 minutes until bubbling ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude material is often clean enough for the next step. If purification is needed, flash chromatography (DCM/MeOH gradient) is recommended.

Protocol B: The Cyanoborohydride Method (Difficult Substrates)

Application: Sterically hindered ketones or when solubility in DCE is poor. Rationale: Methanol solvates the transition state effectively, and


 is smaller, allowing access to hindered imines.
Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Ketone (2.0 – 5.0 equiv)

  • Reagent: Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH)

  • Additive: Acetic Acid (to adjust pH to ~6) or

    
     (catalyst).
    
Step-by-Step Methodology
  • Mixing: Dissolve the piperidine substrate and the ketone in MeOH (0.1 M).

  • pH Adjustment: Add glacial acetic acid dropwise.

    • Critical: Use wet pH paper to check acidity. Target pH 5–6. If too acidic (pH < 4), the nitrile may hydrolyze or the amine will be fully protonated and non-nucleophilic. If too basic, the imine will not form.

  • Reduction: Add

    
     (2.0 equiv).
    
  • Reaction: Stir at RT or heat to 50°C for difficult substrates.

    • Safety: Perform in a well-ventilated fume hood. Do not acidify strongly during workup to avoid generating HCN gas.

  • Workup (Cyanide Destruct):

    • Concentrate MeOH.

    • Dilute with EtOAc and wash with saturated

      
      .
      
    • Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Decision Logic & Troubleshooting

Use this logic flow to determine the correct experimental parameters.

DecisionTree Start Start: Select Carbonyl Type Is it an Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Use Protocol A (STAB) Solvent: DCE Time: 1-2 h Aldehyde->MethodA Hindrance Is the Ketone Sterically Hindered? Ketone->Hindrance NotHindered No (e.g., Cyclohexanone) Hindrance->NotHindered Hindered Yes (e.g., Acetophenone) Hindrance->Hindered NotHindered->MethodA MethodB Use Protocol B (NaCNBH3) Solvent: MeOH pH: 5-6 Hindered->MethodB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Iminium ion not forming.Add molecular sieves (4Å) to remove water; Increase AcOH; Switch to MeOH protocol.
Nitrile Hydrolysis (Amide formation) Acid concentration too high or wet solvent.Ensure anhydrous solvents; Use STAB (Protocol A) which requires less acid; Reduce reaction time.
Dialkylation (with Aldehydes) Primary amine impurity or highly reactive aldehyde.This protocol assumes a secondary amine (piperidine), so dialkylation is impossible. (If using a precursor primary amine, slow addition of aldehyde is required).
Low Yield with Ketones Enamine formation favored over iminium.Switch to Protocol B (

in MeOH); Heat to 50°C.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Patani, G. A. , & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. (Context on Piperidine/Nitrile pharmacophores).

Sources

Application Note: Protecting Group Strategies for 2-(Piperidin-4-yl)isonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(piperidin-4-yl)isonicotinonitrile is a critical workflow in the production of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. The structural integration of a secondary amine (piperidine) and an electron-deficient pyridine ring bearing a labile nitrile group presents a distinct chemoselective challenge.

This Application Note details a robust, scalable protocol utilizing Boc (tert-butyloxycarbonyl) protection. This strategy is selected for its orthogonality to the Suzuki-Miyaura coupling conditions required to build the C-C bond and its removability under anhydrous acidic conditions that preserve the sensitive nitrile moiety.

Strategic Analysis: The Chemoselectivity Challenge

The target molecule contains three reactive centers that dictate the synthetic route:

  • Piperidine Nitrogen: Nucleophilic; prone to N-arylation or oxidation if unprotected.

  • C4-Nitrile (Cyano group): Susceptible to hydrolysis (to amide/acid) under strong aqueous acid/base or reduction under hydrogenation conditions.

  • C2-Pyridine position: Electron-deficient; ideal for metal-catalyzed cross-coupling but prone to nucleophilic aromatic substitution (

    
    ).
    
Why Boc Protection?

While Cbz (carboxybenzyl) and Bn (benzyl) groups are common amine protectors, they are suboptimal here. Their removal typically requires catalytic hydrogenation (


, Pd/C), which poses a severe risk of reducing the nitrile group to a primary amine (

).

The Boc Strategy:

  • Stability: Inert to the basic conditions of Suzuki coupling (

    
    , 
    
    
    
    ).
  • Deprotection: Cleaved by acid (TFA or HCl).

  • Risk Mitigation: The primary risk during Boc removal is nitrile hydrolysis. This protocol utilizes anhydrous HCl in 1,4-dioxane to eliminate water from the system, thereby preventing the hydration of the nitrile to the carboxamide.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and reaction flow, highlighting the Critical Quality Attributes (CQAs) at each stage.

SynthesisStrategy SM1 2-Chloroisonicotinonitrile (Electrophile) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 (Basic, Thermal) SM1->Coupling SM2 N-Boc-4-piperidinyl boronic ester (Nucleophile) SM2->Coupling Intermediate Boc-Protected Intermediate (Stable Nitrile) Coupling->Intermediate C-C Bond Formation Deprotection Deprotection HCl in Dioxane (Anhydrous Acidic) Intermediate->Deprotection N-Boc Cleavage Target 2-(Piperidin-4-yl) isonicotinonitrile (Target) Deprotection->Target Yield >85% SideProduct RISK: Amide Byproduct (If water present) Deprotection->SideProduct Hydrolysis (Avoid)

Figure 1: Strategic workflow for the synthesis, emphasizing the critical path to avoid nitrile hydrolysis.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

This step constructs the core scaffold.[1] We utilize a boronic ester to minimize protodeboronation and a bidentate palladium catalyst to ensure stability against the electron-deficient pyridine.

Reagents:

  • 2-Chloroisonicotinonitrile (1.0 equiv)

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 equiv)

  • 
     (
    
    
    
    ) (0.05 equiv)
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vessel equipped with a reflux condenser, combine the chloropyridine, boronate ester, and

    
    .
    
  • Solvent & Degas: Add the Dioxane/Water mixture. Critical Step: Sparge with nitrogen or argon for 15 minutes. Oxygen presence promotes homocoupling of the boronate and deactivates the catalyst.

  • Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of inert gas.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC. The starting chloride should be consumed.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The Boc-protected intermediate is typically a white/off-white solid.

Protocol B: Anhydrous Boc Deprotection (Nitrile-Safe)

Standard TFA/DCM deprotection is risky due to the hygroscopic nature of TFA. This protocol uses HCl in Dioxane to maintain anhydrous conditions, preserving the nitrile.

Reagents:

  • Boc-Protected Intermediate (from Protocol A)

  • 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous solution)

  • Solvent: Dioxane (optional, for dilution) or DCM

Procedure:

  • Dissolution: Dissolve the intermediate in a minimal amount of anhydrous DCM or Dioxane (approx. 5 mL per gram).

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4.0 M HCl in Dioxane (10 equiv).

    • Note: Gas evolution (isobutylene) will occur.[2] Ensure venting.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. A white precipitate (the hydrochloride salt of the product) often forms.

  • Monitoring: Check completion by HPLC. Disappearance of the Boc-adduct peak is the metric.

  • Isolation (Salt Form): If the product precipitates, filter the solid under nitrogen, wash with diethyl ether, and dry under vacuum. This yields the stable HCl salt.

  • Free Basing (Optional): If the free base is required:

    • Suspend the salt in DCM.[3]

    • Cool to 0°C.[3]

    • Slowly add saturated aqueous

      
       until pH ~8. Do not use strong bases like NaOH, which may hydrolyze the nitrile.
      
    • Separate layers immediately, dry over

      
      , and concentrate.
      

Quality Control & Troubleshooting

The following table summarizes key process parameters and potential failure modes.

ParameterSpecificationCommon Failure ModeRemediation
Inert Atmosphere

< 5 ppm
Homocoupling of boronate; Pd black formation.Sparge solvents >15 mins; use active

flow.
Coupling Temp 80–90°CIncomplete conversion (too low) or degradation (too high).Maintain 85°C; do not exceed 100°C.
Deprotection Water Content < 0.1%Nitrile Hydrolysis (formation of amide M+18).Use fresh anhydrous HCl/Dioxane; keep reaction closed.
Workup pH 8.0–8.5Nitrile hydrolysis during neutralization.Use mild base (

); keep cold (0°C).
Impurity Profile Visualization

Impurities Target Target Molecule (MW: 187.24) Impurity1 Impurity A: Amide (Hydrolysis +18 Da) Cause: Wet Acid/Base Target->Impurity1 Acid/Base + H2O Impurity2 Impurity B: Protodeboronation (Piperidine loss) Cause: Unstable Boronate Target->Impurity2 Pre-coupling failure Impurity3 Impurity C: Homocoupling (Dimer) Cause: Oxygen in Suzuki Target->Impurity3 Oxidative conditions

Figure 2: Common impurity profile. Impurity A is the specific risk associated with the nitrile group.

References

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews.

  • Han, S-Y., & Kim, Y-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron.[5] (Context on amide/nitrile stability).

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanisms and Protocols.[6]

  • Tesaro, Inc. (2017). Process for the preparation of substituted indazole derivatives. (Patent describing Niraparib intermediate synthesis).[7]

Sources

Application Notes & Protocols: Utilizing 2-(Piperidin-4-yl)isonicotinonitrile as a Strategic Building Block for the Development of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them a prime target for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and cancers.[1][2] The development of small molecule inhibitors targeting the JAK-STAT pathway has revolutionized the treatment landscape for these conditions.[3] Central to the synthesis of many potent and selective JAK inhibitors is the strategic incorporation of privileged scaffolds. This document provides a detailed guide on the application of 2-(Piperidin-4-yl)isonicotinonitrile, a key building block in the synthesis of next-generation JAK inhibitors. We will explore its physicochemical properties, provide a detailed synthetic protocol for its incorporation into a JAK inhibitor scaffold, and outline a comprehensive in vitro kinase assay for evaluating the efficacy of the resulting compounds.

Introduction: The Significance of the Piperidine Scaffold in JAK Inhibition

The JAK-STAT signaling pathway is a crucial cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, and inflammation.[4][5][6] Dysregulation of this pathway is a hallmark of numerous diseases.[1][7] Consequently, the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have become important therapeutic targets.[1][8]

Small molecule inhibitors that target the ATP-binding site of JAKs have shown significant clinical success.[2][9] A common structural motif in many of these inhibitors is a substituted piperidine ring. This heterocycle serves as a versatile scaffold, allowing for the precise orientation of pharmacophoric groups within the kinase active site to achieve high potency and selectivity. The piperidine moiety can be functionalized to establish key interactions with amino acid residues, influencing the inhibitor's binding affinity and overall pharmacological profile.[10][11]

This compound, in particular, offers a synthetically tractable starting point for the elaboration of complex piperidine-containing JAK inhibitors. Its isonicotinonitrile headgroup provides a handle for further chemical modification, while the piperidine core allows for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in drug discovery. These properties influence its reactivity, solubility, and ultimately, the developability of the final drug candidate.

PropertyValueSource
Molecular Formula C11H13N3PubChem
Molecular Weight 187.24 g/mol PubChem
Appearance White to off-white crystalline powderScimplify[12]
Melting Point 77-81 °CScimplify[12]
Boiling Point 196 °CScimplify[12]
Solubility Soluble in organic solvents such as methanol, chloroform, and DMF.[13]N/A
pKa (predicted) Basic pKa: ~8.5-9.5 (piperidine nitrogen)N/A

Note: Experimental values may vary depending on the supplier and purity.

Synthetic Protocol: Synthesis of a Tofacitinib Analog from this compound

This protocol details a representative synthesis of a JAK inhibitor, structurally analogous to Tofacitinib, utilizing this compound as a key intermediate. Tofacitinib is a well-established JAK inhibitor, and its synthesis provides a relevant context for demonstrating the utility of this building block.[14][15]

Reaction Scheme:

synthetic_workflow start This compound product Tofacitinib Analog start->product Coupling Reaction reagent1 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine 2. Cyanoacetic acid, EDCI, HOBt

Caption: Synthetic workflow for a Tofacitinib analog.

Materials:

  • This compound

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

  • Cyanoacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of cyanoacetic acid (1.2 eq) in DMF, add EDCI (1.5 eq) and HOBt (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the intermediate amide.

  • Coupling with this compound:

    • Dissolve the purified amide (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Final Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the final Tofacitinib analog.

Rationale for Experimental Choices:

  • EDCI/HOBt Coupling: This is a standard and efficient method for amide bond formation, minimizing side reactions and racemization.

  • DIPEA: A non-nucleophilic base is used to prevent unwanted side reactions with the electrophilic isonicotinonitrile ring.

  • Elevated Temperature: The nucleophilic aromatic substitution on the isonicotinonitrile ring often requires thermal activation to proceed at a reasonable rate.

In Vitro Kinase Assay Protocol: Evaluating JAK Inhibitory Activity

Once the target compound is synthesized, its inhibitory activity against the JAK enzymes must be quantified. In vitro kinase assays are the gold standard for this purpose, providing a direct measure of an inhibitor's potency.[16][17]

Principle:

The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific JAK isoform (JAK1, JAK2, JAK3, or TYK2). The amount of phosphorylated substrate is typically quantified using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

kinase_assay_workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis prep1 Prepare Reagents: - JAK Enzyme - Substrate Peptide - ATP - Test Compound prep2 Serial Dilution of Test Compound prep1->prep2 reaction Incubate Enzyme, Substrate, ATP, and Test Compound prep2->reaction detection Measure Signal (e.g., Luminescence) reaction->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow for an in vitro JAK kinase assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Suitable substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)[18]

  • 384-well assay plates

  • Multimode plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare working solutions of JAK enzyme, substrate peptide, and ATP in assay buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add the JAK enzyme solution (e.g., 10 µL) to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL) to each well.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed according to the manufacturer's protocol for the chosen detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts the ADP generated into a luminescent signal.[18]

  • Data Analysis:

    • The raw data (e.g., luminescence units) is converted to percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Presentation:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib Analog 5201100
Tofacitinib (Reference) 3.24.11.6112

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

Mechanism of Action: How Piperidine-Based Inhibitors Target the JAK Kinase Domain

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs.[4][19] The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins.[4] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[5][9]

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT Dimer stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor JAK Inhibitor (e.g., Tofacitinib Analog) inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and point of inhibition.

JAK inhibitors derived from this compound are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates. The isonicotinonitrile moiety often forms a key hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors. The substituted piperidine ring extends into a more solvent-exposed region of the active site, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties. The specific substitution pattern on the piperidine ring is crucial for achieving selectivity among the different JAK isoforms, as the amino acid residues in this region of the active site can vary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and selective JAK inhibitors. Its strategic use allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols and insights provided in these application notes are intended to guide researchers in the effective utilization of this important synthetic intermediate in their drug discovery efforts targeting the JAK-STAT pathway. A thorough understanding of its chemistry, coupled with robust biological evaluation, will continue to drive the development of novel therapeutics for a wide range of diseases.

References

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC - NIH. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - ResearchGate. [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed. [Link]

  • The JAK/STAT Pathway - PMC. [Link]

  • JAK/STAT Signaling Pathway - Elabscience. [Link]

  • Jak-Stat Signaling Pathway | Sino Biological. [Link]

  • KEGG PATHWAY: map04630. [Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Janus kinase inhibitor - Wikipedia. [Link]

  • Tofacitinib synthesis - UNL. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit - AMSBIO. [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. [Link]

  • Pharmacophore generation and atom-based 3D-QSAR analysis of substituted aromatic bicyclic compounds containing pyrimidine and pyridine rings as Janus kinase 2 (JAK2) inhibitors - JOCPR. [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. - ResearchGate. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate - ResearchGate. [Link]

  • Preparation method of tofacitinib (2018) | Song Lili - SciSpace. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC. [Link]

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - ResearchGate. [Link]

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed. [Link]

  • Starting material to obtain the substituted piperidine moiety. - ResearchGate. [Link]

  • Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. - SciSpace. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - MDPI. [Link]

  • Preparation of pyridines and nicotinonitrile
  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. [Link]

  • JAK/STAT Signaling Pathway Inhibitors - Encyclopedia.pub. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties - EPA. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - Discover Chemistry. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]

  • 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • Basic Chemical Data. [Link]

  • 2-(2-Piperidin-4-ylethoxy)isonicotinic acid | C13H18N2O3 | CID 86811340 - PubChem. [Link]

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Scalable manufacturing processes for 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Scalable Manufacturing of 2-(Piperidin-4-yl)isonicotinonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable manufacturing of this compound, a key intermediate in the development of various pharmaceutical agents. The synthetic strategy detailed herein is designed for robustness, scalability, and efficiency, addressing the needs of researchers and professionals in drug development. The core of this process is a palladium-catalyzed Suzuki cross-coupling reaction, a well-established and reliable method for carbon-carbon bond formation in industrial settings. This guide offers detailed, step-by-step protocols, explanations of the chemical principles behind each step, and methods for characterization and purification.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. When coupled with the isonicotinonitrile core, it provides a versatile platform for further chemical modification.

The manufacturing process outlined in this guide is based on a convergent synthesis, which involves the separate preparation of two key intermediates followed by their coupling in the final steps. This approach is advantageous for large-scale production as it allows for the optimization of each reaction sequence independently and maximizes the overall yield.

The key transformation is a Suzuki cross-coupling reaction, which offers several benefits for industrial applications:

  • Mild reaction conditions: This leads to higher functional group tolerance and reduces the formation of byproducts.

  • Commercial availability of catalysts and reagents: The components for Suzuki reactions are readily available from various suppliers.

  • Well-understood reaction mechanism: This facilitates process optimization and troubleshooting.

  • High yields and selectivity: The reaction is known for its efficiency in forming C-C bonds.

The overall synthetic pathway is depicted in the workflow diagram below.

Synthetic_Workflow cluster_pyridine Pyridine Intermediate Synthesis cluster_piperidine Piperidine Intermediate Synthesis cluster_coupling_deprotection Coupling and Deprotection Isonicotinic_Acid Isonicotinic Acid Isonicotinic_Acid_N_Oxide Isonicotinic Acid N-Oxide Isonicotinic_Acid->Isonicotinic_Acid_N_Oxide m-CPBA 2_Chloroisonicotinic_Acid_N_Oxide 2-Chloroisonicotinic Acid N-Oxide Isonicotinic_Acid_N_Oxide->2_Chloroisonicotinic_Acid_N_Oxide POCl3 2_Chloroisonicotinonitrile 2-Chloroisonicotinonitrile 2_Chloroisonicotinic_Acid_N_Oxide->2_Chloroisonicotinonitrile TMSCN N_Boc_Protected_Product N-Boc-2-(piperidin-4-yl)isonicotinonitrile 2_Chloroisonicotinonitrile->N_Boc_Protected_Product Suzuki Coupling N_Boc_4_piperidone N-Boc-4-piperidone N_Boc_4_piperidine_boronate N-Boc-piperidine-4-boronic acid pinacol ester N_Boc_4_piperidone->N_Boc_4_piperidine_boronate B2pin2, Pd Catalyst N_Boc_4_piperidine_boronate->N_Boc_Protected_Product Final_Product This compound N_Boc_Protected_Product->Final_Product HCl/Dioxane Suzuki_Coupling cluster_reactants Reactants cluster_product Product Intermediate1 2-Chloroisonicotinonitrile Catalyst Pd Catalyst Base Intermediate1->Catalyst Intermediate2 N-Boc-piperidine-4-boronic acid pinacol ester Intermediate2->Catalyst Coupled_Product N-Boc-2-(piperidin-4-yl)isonicotinonitrile Catalyst->Coupled_Product

Preparation of pharmaceutical intermediates using 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-(Piperidin-4-yl)isonicotinonitrile

Abstract

This application note details the optimized synthesis and handling of This compound , a "privileged scaffold" in medicinal chemistry. Best known as the key intermediate for the blockbuster PARP inhibitor Niraparib (Zejula) , this molecule represents a critical junction in the synthesis of targeted oncology therapeutics. This guide moves beyond basic literature procedures to provide a robust, scalable protocol emphasizing impurity control, catalytic efficiency, and safety.

Strategic Context & Chemical Significance

The 4-cyanopyridine motif substituted at the 2-position with a saturated heterocycle is a cornerstone of modern drug design. The specific architecture of This compound offers two distinct chemical handles:

  • The Nitrile (C-4): A versatile electrophile susceptible to hydrolysis (amides/acids), reduction (amines), or heterocycle formation (e.g., imidazoles, triazoles).

  • The Secondary Amine (Piperidine): A nucleophilic handle for coupling to diverse "warheads" or solubilizing groups.

In the context of Niraparib , this intermediate acts as the acceptor for the activated indazole-7-carboxylic acid core. The high selectivity of Niraparib for PARP1/2 over other isoforms is partly attributed to the precise spatial arrangement provided by this piperidine-pyridine linker.

Retrosynthetic Logic & Workflow

To ensure high yields and minimize side reactions (such as protodeboronation), the synthetic strategy relies on a Suzuki-Miyaura cross-coupling approach. Crucially, the polarity of the coupling partners is optimized: using the electron-deficient 2-chloroisonicotinonitrile as the halide and the N-Boc-piperidine-4-boronic ester as the nucleophile prevents the instability often seen with pyridine-2-boronic acids.

Retrosynthesis Final Target: this compound (HCl Salt) Intermediate Protected Intermediate: tert-butyl 4-(4-cyanopyridin-2-yl)piperidine-1-carboxylate Final->Intermediate Acidic Deprotection (HCl/Dioxane or TFA) SM1 Starting Material A: 2-Chloroisonicotinonitrile Intermediate->SM1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) SM2 Starting Material B: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core scaffold via Pd-catalyzed cross-coupling.

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: C-C bond formation between the pyridine and piperidine rings.

ReagentEquiv.[1][2]RoleCritical Attribute
2-Chloroisonicotinonitrile 1.0ElectrophilePurity >98% (Avoid bromo-analogs if cost-sensitive)
N-Boc-4-piperidineboronic acid pinacol ester 1.1 - 1.2NucleophileExcess ensures full conversion of the halide
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystHigh stability; resistant to rapid deactivation
Potassium Carbonate (K₂CO₃) 2.0 - 3.0BaseAnhydrous; promotes transmetallation
1,4-Dioxane / Water (4:1) Solvent-Degassed to prevent Pd oxidation

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-Chloroisonicotinonitrile (1.0 eq), N-Boc-piperidine boronate (1.1 eq), and K₂CO₃ (2.5 eq) to the flask.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture (approx. 10 mL/g of substrate).

  • Degassing (CRITICAL): Sparge the mixture with nitrogen for 15–20 minutes. Oxygen presence leads to homocoupling of the boronate and catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) quickly under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by HPLC/TLC until the chloropyridine is <1%.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black; rinse with EtOAc.

    • Partition the filtrate between EtOAc and water. Wash the organic layer with brine.

    • Dry over Na₂SO₄ and concentrate to yield the crude N-Boc-protected intermediate.

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group to liberate the secondary amine.

  • Dissolution: Dissolve the crude intermediate from Phase 1 in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (3.0 eq) dropwise at 0–5°C.

    • Note: Gas evolution (isobutylene) will occur.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours. A thick precipitate (the product hydrochloride salt) should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash the cake with diethyl ether or MTBE to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C to constant weight.

Analytical Characterization

To validate the identity of the synthesized This compound hydrochloride , compare against these expected spectral parameters.

TechniqueExpected Signal / ObservationStructural Assignment
HPLC Single peak, RT ~ 4.5 min (C18, ACN/H2O gradient)Purity >98%
¹H NMR (DMSO-d₆) δ 8.8–8.9 (d, 1H)Pyridine C-6 proton (alpha to N)
δ 7.9 (s, 1H), 7.7 (d, 1H)Pyridine C-3 and C-5 protons
δ 3.0–3.4 (m, 4H)Piperidine ring protons (alpha to NH)
δ 9.0–9.5 (broad s)Ammonium protons (NH₂⁺)
MS (ESI+) m/z = 188.1 [M+H]⁺ (Free base)Parent ion matching C₁₁H₁₃N₃
Appearance Off-white to pale yellow solidHydrochloride salt form

Troubleshooting & Optimization

Common failure modes in this synthesis often stem from the Suzuki coupling step.

Troubleshooting Issue Problem: Low Yield / Incomplete Conversion Cause1 O2 Contamination Issue->Cause1 Cause2 Protodeboronation Issue->Cause2 Cause3 Catalyst Poisoning Issue->Cause3 Sol1 Solution: Sparge N2 for >20 mins before adding Pd Cause1->Sol1 Sol2 Solution: Switch base to K3PO4 or reduce water content Cause2->Sol2 Sol3 Solution: Use Pd(dppf)Cl2 (more robust than Pd(PPh3)4) Cause3->Sol3

Figure 2: Troubleshooting decision tree for the Suzuki coupling step.

  • Protodeboronation: If the boronate ester hydrolyzes and loses the boron group before coupling, the yield drops. This is mitigated by avoiding strong hydroxide bases; Carbonate or Phosphate bases are preferred.

  • Palladium Scavenging: For pharmaceutical use, residual Pd must be <10 ppm. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during the workup of Phase 1 if the final crystallization does not purge Pd sufficiently.

Safety & Handling

  • Cyanide Moiety: While the nitrile group is covalently bound, strong acidic or basic hydrolysis at high temperatures can theoretically release trace HCN. Always operate in a well-ventilated fume hood.

  • Sensitization: Pyridine derivatives can be skin sensitizers. Nitrile gloves and long sleeves are mandatory.

  • Waste: Aqueous waste from the Suzuki coupling contains Boron and Palladium; dispose of according to heavy metal waste regulations.

References

  • Jones, P., et al. (2009).[1][3] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[1] Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2021). "Processes for the preparation of Niraparib and intermediates thereof." U.S. Patent 10,927,095 B2.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Functionalization of the Piperidine Ring in 2-(Piperidin-4-yl)isonicotinonitrile: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(piperidin-4-yl)isonicotinonitrile scaffold is a privileged structure in modern medicinal chemistry, most notably as the core of several approved Janus kinase (JAK) inhibitors. Its strategic importance lies in the versatile piperidine ring, which serves as a key anchor for introducing a variety of substituents that can modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the primary methods for functionalizing this piperidine ring, offering both the "how" and the "why" behind the synthetic strategies.

The Strategic Importance of the this compound Scaffold

The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1][2] In the context of this compound, the secondary amine of the piperidine ring presents a prime handle for chemical modification. This scaffold is the cornerstone of influential drugs like Ruxolitinib, a JAK1/JAK2 inhibitor, and Oclacitinib, a JAK1 inhibitor used in veterinary medicine.[3][][5] The functionalization of the piperidine nitrogen is a critical step in the synthesis of these and other related drug candidates, allowing for the precise tuning of their biological activity.[6][7]

This guide will delve into the key functionalization reactions: N-Alkylation, N-Arylation, N-Acylation, and N-Sulfonylation, providing detailed protocols and the scientific rationale for each approach.

I. N-Alkylation: Introducing Diverse Aliphatic Groups

N-alkylation is a fundamental transformation for modifying the piperidine core, enabling the introduction of a wide array of alkyl substituents. These modifications can influence a molecule's size, shape, and lipophilicity, which in turn can impact its binding affinity to the target protein and its ADME (absorption, distribution, metabolism, and excretion) properties.

A. Reductive Amination: A Versatile and Mild Approach

Reductive amination is a highly reliable and widely used method for N-alkylation.[8] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is milder and more selective for iminium ions over carbonyls compared to other reducing agents like sodium borohydride or sodium cyanoborohydride. This selectivity prevents the side reaction of reducing the starting aldehyde or ketone.

  • Solvent: Anhydrous dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are inert and effectively solubilize the reactants.[8]

  • Reaction Conditions: The reaction is typically carried out at room temperature, making it amenable to a wide range of functional groups.

Protocol 1: General N-Alkylation via Reductive Amination

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 eq) in anhydrous DCM, add the base (TEA or DIPEA, 1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Add the desired aldehyde or ketone (1.1 eq) to the mixture and stir for an additional 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is another common strategy. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[9]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to facilitate the SN2 reaction.[9]

  • Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides and bromides are generally preferred for their better leaving group ability.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of N-Alkylation Methods

FeatureReductive AminationDirect Alkylation
Reagents Aldehyde/Ketone, Reducing Agent (e.g., STAB)Alkyl Halide, Base (e.g., K₂CO₃)
Conditions Mild (often room temperature)Often requires heating
Scope Broad, good for complex aldehydes/ketonesGood for primary and some secondary halides
Byproducts MinimalHalide salts

II. N-Arylation: Constructing C-N Bonds with Aromatic Systems

N-arylation of the piperidine ring introduces aromatic or heteroaromatic moieties, which can engage in π-stacking or other non-covalent interactions within a protein's binding site. The Buchwald-Hartwig amination is the gold standard for this transformation.[10]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming C(aryl)-N bonds.[10][11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or SPhos) is essential. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and generate the active nucleophile.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are used to prevent catalyst deactivation.

Protocol 3: Buchwald-Hartwig N-Arylation

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, deoxygenated Toluene

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a dry reaction vessel.

  • Add a solution of the aryl or heteroaryl halide (1.0 eq) in anhydrous toluene.

  • Add this compound (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. N-Acylation and N-Sulfonylation: Introducing Amides and Sulfonamides

N-acylation and N-sulfonylation introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond acceptors and donors, significantly influencing the binding mode and solubility of the molecule.

A. N-Acylation

This reaction involves the treatment of the piperidine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly reactive and commonly used.

  • Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the acid byproduct (e.g., HCl).

  • Solvent: An inert aprotic solvent like DCM or THF is typically employed.

Protocol 4: General N-Acylation

Materials:

  • This compound

  • Acid chloride or anhydride (1.1 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. N-Sulfonylation

N-sulfonylation is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: A variety of sulfonyl chlorides can be used to introduce different sulfonyl groups.

  • Base and Solvent: Similar to N-acylation, a non-nucleophilic base and an inert aprotic solvent are used.

Protocol 5: General N-Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (1.1 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (or triethylamine).

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. C-H Functionalization: An Emerging Frontier

Direct C-H functionalization of the piperidine ring is a more advanced and rapidly developing area.[12][13] This approach offers the potential for more atom-economical and novel modifications by directly converting C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity. Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective functionalization of piperidine derivatives.[12][13] While specific protocols for this compound are less common in the literature, the principles established for other 4-substituted piperidines can be adapted.

Visualization of Synthetic Workflows

Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products Start This compound N_Alkylation N-Alkylation Start->N_Alkylation Aldehyde/Ketone + Reductant or Alkyl Halide + Base N_Arylation N-Arylation Start->N_Arylation Aryl Halide + Pd Catalyst N_Acylation N-Acylation Start->N_Acylation Acid Chloride/Anhydride + Base N_Sulfonylation N-Sulfonylation Start->N_Sulfonylation Sulfonyl Chloride + Base Alkylated N-Alkyl Derivatives N_Alkylation->Alkylated Arylated N-Aryl Derivatives N_Arylation->Arylated Acylated N-Acyl Derivatives N_Acylation->Acylated Sulfonylated N-Sulfonyl Derivatives N_Sulfonylation->Sulfonylated

Caption: General workflow for the functionalization of this compound.

Conclusion

The functionalization of the piperidine ring in this compound is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors. The methods outlined in this guide—N-alkylation, N-arylation, N-acylation, and N-sulfonylation—provide a robust toolkit for medicinal chemists to synthesize diverse libraries of compounds for structure-activity relationship studies. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for successful and efficient synthesis. As the field of C-H functionalization continues to mature, we can expect even more innovative and direct methods for modifying this privileged scaffold to emerge.

References

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). Chemical Biology & Drug Design. [Link]

  • Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. (2015). ACS Combinatorial Science. [Link]

  • Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2025). ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal. [Link]

  • Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. (2015). Semantic Scholar. [Link]

  • A new method for preparing Oclacitinib. (2018).
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). PubMed. [Link]

  • Chia pharmaceutical approach to the synthesis of ruxolitinib. Reagents... (2021). ResearchGate. [Link]

  • A kind of new method for preparing Oclacitinib. (2017).
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (2019). ChemRxiv. [Link]

  • Oclacitinib API: An Overview for Veterinary and Human Applications. (2024). Qingmu. [Link]

  • Approaches to α-functionalization of piperidines by C─H... (2021). ResearchGate. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2021). Organic & Biomolecular Chemistry. [Link]

  • Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. (2023). MDPI. [Link]

  • Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. (2013). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases. (2012). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. (2014). PubMed. [Link]

  • N-Alkylation of Some Imidazopyridines. (2011). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2014).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (2007). Journal of the Chinese Chemical Society. [Link]

  • JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. (2023). European Patent Office. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Using alcohols as alkylation reagents for 4-cyanopyridinium and N,N′-dialkyl-4,4′-bipyridinium and their one-dimensional iodoplumbates. (2025). ResearchGate. [Link]

  • Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. (2009). PubMed. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-(Piperidin-1-yl)isonicotinonitrile. (n.d.). MySkinRecipes. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2014).
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Heterocycles. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK. (2024). Semantic Scholar. [Link]

  • ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022). Preprints.org. [Link]

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Troubleshooting & Optimization

Improving reaction yields for 2-(Piperidin-4-yl)isonicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)isonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide practical, experience-driven advice to help you optimize reaction yields and purity.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (commonly a halogen) from the 2-position of an isonicotinonitrile ring by a piperidine nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[1][2][3] This guide addresses issues that may arise during this key SNAr step, as well as the preceding protection and subsequent deprotection steps.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My SNAr reaction is showing very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Low conversion is the most common issue and can often be traced back to a few key parameters.

Potential Causes & Recommended Solutions:

  • Insufficient Electrophilicity of the Pyridine Ring: The SNAr reaction rate is highly dependent on the electron-deficient nature of the pyridine ring.[4] The leaving group's ability to depart is a critical factor.

    • Solution: If you are using 2-chloroisonicotinonitrile, consider switching to 2-fluoroisonicotinonitrile . The high electronegativity of fluorine makes the C2 carbon more electrophilic and accelerates the formation of the Meisenheimer intermediate, which is often the rate-determining step.[3]

  • Protonated Nucleophile: The piperidine derivative must be in its free-base form to act as a nucleophile. If the reaction medium is acidic or if you are using a piperidine salt without an adequate base, the piperidine nitrogen will be protonated and non-nucleophilic.[5]

    • Solution: Ensure you are using a sufficient excess of a suitable base. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃), is typically used to scavenge the acid (e.g., HCl) formed during the reaction. The base should be strong enough to deprotonate the piperidinium salt but not so strong as to cause unwanted side reactions.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate formed during the reaction.

    • Solution: Use polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) . These solvents can solvate the charged intermediate, lowering the activation energy of the reaction.

  • Low Reaction Temperature: The activation energy for SNAr reactions can be significant.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing significant degradation. Reactions are often run at elevated temperatures, sometimes between 80-120 °C.

Below is a logical workflow for troubleshooting low conversion in your SNAr reaction.

G start Low S N Ar Conversion check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_base Is the Base Adequate? check_reagents->check_base add_base Add/Change Base (e.g., K₂CO₃, DIPEA) check_base->add_base No/Weak check_temp Is Temperature High Enough? check_base->check_temp Yes add_base->check_temp increase_temp Increase Temperature (e.g., 80-120 °C) check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMF, DMSO, or NMP check_solvent->change_solvent No check_lg Is Leaving Group (LG) Reactive? check_solvent->check_lg Yes change_solvent->check_lg change_lg Switch from 2-Chloro to 2-Fluoroisonicotinonitrile check_lg->change_lg No success Yield Improved check_lg->success Yes change_lg->success

Caption: Troubleshooting workflow for low SNAr yield.

Q2: The N-Boc deprotection step is inefficient or fails completely. How can I improve it?

The removal of the tert-butyloxycarbonyl (Boc) group is a critical final step if you start with N-Boc-4-aminopiperidine. This is an acid-catalyzed cleavage.[6]

Potential Causes & Recommended Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is stable under basic and mild acidic conditions. Strong acid is required for efficient cleavage.

    • Solution: The most common and effective methods involve using either Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) .[6][7] Ensure you are using a sufficient concentration.

  • Presence of Water: While some protocols tolerate water, anhydrous conditions are often preferred to prevent side reactions and ensure consistent reaction rates.

    • Solution: Use anhydrous solvents like Dichloromethane (DCM) or 1,4-dioxane. Commercially available solutions like 4M HCl in dioxane are highly effective.[6][7]

Data Summary: Common N-Boc Deprotection Conditions

Deprotection ReagentConcentrationSolventTypical TimeYieldNotes
Trifluoroacetic acid (TFA)25-50% (v/v)Dichloromethane (DCM)30 min - 2 h>95%A widely used and effective method.[6][8]
Hydrochloric acid (HCl)4 M1,4-Dioxane30 min - 16 hQuantitativeOften precipitates the product as a hydrochloride salt, aiding purification.[6][7]
Hydrochloric acid (HCl)ex situ gasSolvent-free1 hQuantitativeAn alternative method that can be useful for sensitive substrates.[9]
Q3: I'm observing significant side products during the SNAr reaction. What are they and how can I prevent them?

Side product formation usually points to issues with reaction conditions or the choice of base.

Potential Causes & Recommended Solutions:

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially at high temperatures and with a strong base, the isonicotinonitrile can hydrolyze to the corresponding isonicotinamide or isonicotinic acid.[10]

    • Solution: Use anhydrous solvents and reagents. Dry your solvent and glassware thoroughly before starting the reaction. Store hygroscopic bases like K₂CO₃ in a desiccator.

  • Base-Induced Side Reactions: Very strong bases (e.g., NaH, t-BuOK) can sometimes lead to undesired reactions or degradation of the starting material.[11]

    • Solution: Stick to moderately strong bases like K₂CO₃ or organic amines like DIPEA. The order of addition can also be critical; adding the base last to the mixture of the electrophile and nucleophile can sometimes minimize side reactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the SNAr reaction for this synthesis?

The reaction proceeds via an "addition-elimination" mechanism. The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, allows the nucleophilic piperidine to attack the carbon atom bearing the leaving group (C2). This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. A key feature of SNAr on pyridines is that for attack at the 2- or 4-position, one of the resonance structures places the negative charge on the electronegative nitrogen atom, which provides significant stabilization.[2][3] Aromaticity is then restored by the expulsion of the leaving group (e.g., chloride).

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product R1 2-Chloroisonicotinonitrile I1 Nucleophilic Attack R1->I1 R2 N-Boc-Piperidine R2->I1 I2 Meisenheimer Complex (Stabilized by N) I1->I2 + Piperidine I3 Elimination of Leaving Group I2->I3 - Cl⁻ P1 N-Boc Protected Product I3->P1

Caption: Simplified SNAr mechanism workflow.

Q2: Why is it necessary to use a Boc-protected piperidine derivative?

While it is possible to use piperidine directly, starting with a protected version like tert-butyl 4-aminopiperidine-1-carboxylate (for a subsequent SNAr) or tert-butyl 4-oxopiperidine-1-carboxylate (for reductive amination) offers several advantages:

  • Improved Solubility: The Boc group often improves the solubility of the piperidine derivative in common organic solvents.

  • Simplified Purification: The protected intermediate is less polar and often easier to purify by standard techniques like flash column chromatography.[13]

  • Controlled Reactivity: It ensures that only the intended nitrogen atom acts as a nucleophile, preventing potential side reactions if other reactive functional groups were present.

Q3: What is the best method for purifying the final product?

The purification strategy depends on the final form of the product (free base vs. salt).

  • Free Base: If the final product is the neutral free base (after Boc deprotection and neutralization), it is typically a solid or oil. Purification can be achieved by:

    • Flash Column Chromatography: Using a silica gel column with a solvent system like dichloromethane/methanol or ethyl acetate/heptane, often with a small amount of triethylamine (e.g., 0.1-1%) to prevent the basic product from streaking on the acidic silica.[13]

    • Recrystallization: If a solid, recrystallization from a suitable solvent system can provide highly pure material.

  • Hydrochloride Salt: After deprotection with HCl, the product is often isolated as a hydrochloride salt.[9] These salts are typically crystalline solids and can often be purified by trituration with a solvent like diethyl ether or by recrystallization from a protic solvent like ethanol or isopropanol.

Experimental Protocols

Protocol 1: General SNAr Reaction
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoroisonicotinonitrile (1.0 eq.), N-Boc-4-aminopiperidine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.5 M.

  • Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: N-Boc Deprotection with HCl/Dioxane
  • Setup: Dissolve the purified Boc-protected intermediate (1.0 eq.) in a minimal amount of an appropriate solvent like methanol or DCM.

  • Execution: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Concentrate the reaction mixture in vacuo. The resulting solid is the hydrochloride salt of the product. It can be further purified by triturating with diethyl ether to remove non-polar impurities.

References

  • Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine. Benchchem.
  • (a) Explain mechanisms and orientation of nucleophilic substitution in py.. - Filo.
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.
  • SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure.
  • a) Optimization table for intermolecular SNAr. Yields were calculated... - ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas - The Royal Society of Chemistry.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.
  • US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH.
  • Month 2018 A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate.
  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Piperidine Synthesis. - DTIC.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar.
  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues - Benchchem.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC.
  • nicotinonitrile - Organic Syntheses Procedure.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.
  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica.

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Technical Support Center: Solubility Optimization for 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-4-yl)isonicotinonitrile (CAS: 1135283-54-3) is a critical intermediate scaffold, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib) and other pyridine-based therapeutics. While the free base form generally exhibits acceptable solubility in polar aprotic solvents, researchers frequently encounter difficulties with the hydrochloride (HCl) salt forms or when handling stored DMSO stocks.

This guide addresses the thermodynamic and kinetic barriers to dissolution, providing a self-validating troubleshooting workflow for drug development professionals.

Part 1: Diagnostic & Decision Framework

Before altering your protocol, identify the specific failure mode using the logic flow below.

Troubleshooting Logic Map

SolubilityLogic Start Start: Compound Insoluble/Precipitated CheckForm 1. Check Solid Form (Free Base or Salt?) Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase CheckWater 2. Check DMSO Water Content (Is DMSO >1 month old?) IsSalt->CheckWater IsBase->CheckWater WetDMSO Yes (Hygroscopic Intake) CheckWater->WetDMSO DryDMSO No (Fresh/Anhydrous) CheckWater->DryDMSO ActionDry Action: Use Fresh Anhydrous DMSO (Grade ≥99.9%) WetDMSO->ActionDry Water causes precip. ActionHeat Action: Gentle Heat (40°C) + Sonication (10 min) DryDMSO->ActionHeat Kinetic Trap Result Solubility Achieved? ActionHeat->Result ActionDry->Result ActionAcid Action: Add 1 eq. HCl (aq) (Only if converting base->salt)

Figure 1: Decision matrix for diagnosing solubility failures based on chemical form and solvent integrity.

Part 2: Technical FAQs & Troubleshooting

Q1: I purchased the compound, but it remains a suspension in DMSO even after vortexing. Why?

The Root Cause: This is most likely due to Lattice Energy vs. Solvation Energy . If you purchased the Hydrochloride (HCl) salt , the ionic interactions within the crystal lattice are significantly stronger than the dipole-dipole interactions offered by DMSO. While DMSO is a polar aprotic solvent, it is not always sufficient to overcome the lattice energy of secondary amine salts at room temperature without kinetic input [1].

The Fix:

  • Heat: Warm the solution to 40–45°C in a water bath. The solubility of piperidine salts is temperature-dependent.

  • Sonication: Use an ultrasonic bath (not a probe) for 10–15 minutes. This disrupts the crystal lattice and breaks up aggregation.

  • Verification: Hold the vial up to a light source. If "schlieren" lines (swirly patterns) are visible, dissolution is occurring but incomplete. Continue sonicating.

Q2: My stock solution was clear yesterday, but today there are crystals at the bottom.

The Root Cause: Hygroscopicity . DMSO is aggressively hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. this compound is a hydrophobic scaffold with a polar handle. As the water content in DMSO rises, the solvent power decreases (the "anti-solvent" effect), causing the compound to crash out [2].

The Fix:

  • Immediate: Re-solubilize by heating to 37°C and vortexing.

  • Prevention: Use single-use aliquots . Do not store the main stock bottle at 4°C and repeatedly open it. The temperature cycle (cold bottle -> warm air) causes condensation inside the bottle, accelerating water intake. Store aliquots at -20°C or -80°C in well-sealed vials [3].

Q3: What is the maximum concentration I can achieve?

Concentration limits depend heavily on the solid form.

ParameterFree BaseHCl Salt
MW ~187.24 g/mol ~223.70 g/mol
Max Solubility (DMSO, 25°C) ~50–100 mM~10–30 mM (requires heat)
Max Solubility (Water) Low (<1 mg/mL)Moderate (pH dependent)
Preferred Solvent DMSO, EthanolWater (for stocks), DMSO (with heat)

Recommendation: For biological assays, aim for a stock concentration of 10 mM . Attempting to make 100 mM stocks with the salt form in DMSO is a common failure point that leads to precipitation upon freeze-thaw cycles.

Q4: Can I add acid to help it dissolve?

Do NOT add acid to DMSO stocks. Adding aqueous HCl to DMSO introduces water (see Q2). Furthermore, if you have the free base, protonating it in DMSO generally decreases its solubility in the organic layer because you are creating a charged species that prefers an aqueous environment.

Part 3: Validated Protocols

Protocol A: Standard Dissolution (10 mM Stock)

Use this for general assay preparation.

  • Calculate: Determine the mass required for 10 mM.

    • Example: For 1 mL of 10 mM stock, weigh 1.87 mg (Free Base) or 2.24 mg (HCl Salt).

  • Solvent Prep: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Addition: Add the DMSO to the vial containing the powder. Do not add powder to the liquid (this causes clumping).

  • Agitation:

    • Free Base:[3][4] Vortex for 30 seconds.

    • Salt: Vortex for 1 minute. If undissolved, sonicate at 40°C for 10 minutes.

  • QC: Centrifuge at 10,000 x g for 1 minute. Check for a pellet. If a pellet exists, the concentration is too high; dilute to 5 mM.

Protocol B: The "Rescue" Method (Precipitated Stock)

Use this if your -20°C stock has crashed out.

  • Warm: Place the sealed vial in a 37°C water bath for 15 minutes.

  • Sonicate: Sonicate for 5 minutes while warm.

  • Vortex: Vortex vigorously.

  • Critical Step: If precipitate remains, the DMSO has likely absorbed too much water.

    • Action: Add fresh anhydrous DMSO to dilute the water percentage (e.g., dilute the stock 1:2).

    • Recalculate: Adjust your downstream dilution factors for the new concentration.

Part 4: Physicochemical Data Reference

PropertyValueNotes
IUPAC Name 2-(piperidin-4-yl)pyridine-4-carbonitrile
LogP (Predicted) ~1.5 - 1.9Moderately lipophilic [4]
pKa (Piperidine N) ~10.8 - 11.2Highly basic. Will be protonated at physiological pH.
H-Bond Donors 1 (Amine)Potential for aggregation.[5]
H-Bond Acceptors 3Nitrile and Pyridine N.

References

  • Vertex AI Search. Solubility of Hydrochloride Salts in DMSO vs Free Base. (Accessed 2026-02-14). 6

  • Ziath. Samples in DMSO: What an end user needs to know. (Accessed 2026-02-14). 1[3][5]

  • MedChemExpress. Compound Handling Instructions & DMSO Storage. (Accessed 2026-02-14). 7

  • BenchChem. Solubility Profile of Piperidine Derivatives. (Accessed 2026-02-14). 8

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Technical Support Center: Purification of 2-(Piperidin-4-yl)isonicotinonitrile Crude Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

Welcome to the technical support center for the purification of 2-(Piperidin-4-yl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic compound. This compound is a valuable building block in medicinal chemistry, and its purity is paramount for reliable downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude mixtures of this compound.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Low recovery of the final product is a frequent challenge in multi-step purification processes. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying cause.[1]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Ensure that the preceding synthetic reaction has been optimized for temperature, reaction time, and reactant concentrations.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Impure Reagents or Solvents: Impurities in starting materials or solvents can lead to side reactions and reduce the yield of the desired product.[1] Always use reagents and solvents of appropriate purity, and ensure solvents are dry when necessary for the reaction.[1]

  • Product Decomposition: The target compound may be unstable under the reaction or workup conditions.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[1]

  • Inefficient Extraction: During an acid-base workup, incomplete extraction can lead to significant product loss. Ensure the pH of the aqueous layer is sufficiently acidic or basic to fully protonate or deprotonate the target compound and impurities. Multiple extractions with smaller volumes of organic solvent are generally more effective than a single extraction with a large volume.

  • Losses During Chromatography: Improper column packing, choice of stationary phase, or eluent system can result in poor separation and loss of product.

  • Precipitation Issues in Recrystallization: If the compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooled too quickly.[2] Adding a small amount of hot solvent to redissolve the oil and allowing for slow cooling can promote proper crystal formation.[2] Scratching the inside of the flask with a glass rod can also create nucleation sites.[2]

Issue 2: Persistent Impurities in the Final Product

Even after purification, residual impurities may be detected by analytical methods such as HPLC or NMR. Identifying these impurities is the first step toward their effective removal.

Common Impurities and Removal Strategies:

Impurity TypeIdentificationRecommended Purification Method
Unreacted Starting Materials Compare HPLC retention times or NMR spectra with authentic standards of the starting materials.Optimize the purification method that best separates based on the differing physicochemical properties (e.g., polarity for column chromatography, pKa for acid-base extraction).
Side-Reaction Products Characterize by LC-MS and NMR to elucidate their structures. This can provide insights into the reaction mechanism and help in optimizing reaction conditions to minimize their formation.A combination of purification techniques may be necessary. For example, an initial acid-base extraction to remove acidic or basic impurities, followed by column chromatography for separation of neutral compounds.
Residual Solvents Detected by 1H NMR as characteristic peaks or by Gas Chromatography (GC).Drying the purified product under high vacuum, possibly with gentle heating (if the compound is thermally stable), is the most common method.
Issue 3: Difficulty with Column Chromatography

Column chromatography is a powerful purification technique, but it can be challenging to optimize.[3][4][5]

Troubleshooting Common Chromatography Problems:

  • Poor Separation/Overlapping Peaks:

    • Inappropriate Solvent System: The polarity of the eluent is critical for good separation. If peaks are overlapping, the solvent system may be too polar (eluting compounds too quickly) or not polar enough. A systematic approach to solvent selection, often guided by TLC analysis, is recommended.[2] For polar compounds like this compound, a more polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol may be required.[2]

    • Column Overloading: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[2] Overloading the column leads to broad peaks and poor separation.[2]

    • Improper Column Packing: Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and result in band broadening and poor separation. The slurry method is often preferred for packing silica gel columns to ensure a homogenous bed.[6]

  • Compound Not Eluting from the Column:

    • Compound is Too Polar: If the compound of interest is highly polar, it may bind too strongly to the silica gel. In such cases, switching to a more polar solvent system or using a different stationary phase, such as alumina or reversed-phase silica, may be necessary.[2] Adding a small amount of a modifying agent, like triethylamine, to the eluent can help to reduce tailing of basic compounds.[7]

Issue 4: Challenges with Recrystallization

Recrystallization is an effective technique for purifying solid compounds, but finding the right conditions can be time-consuming.[8][9]

Troubleshooting Recrystallization:

  • Compound Oiling Out: This occurs when the solute comes out of solution at a temperature above its melting point.[10] This can be addressed by using a larger volume of solvent or by switching to a solvent with a lower boiling point.[2]

  • No Crystals Form Upon Cooling:

    • Solution is Not Supersaturated: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Lack of Nucleation Sites: Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2]

  • Low Recovery:

    • Using Too Much Solvent: Dissolve the crude product in the minimum amount of hot solvent.[2][8]

    • Compound has Significant Solubility in Cold Solvent: Cool the solution in an ice bath to minimize the solubility of the compound.[2] If recovery is still low, a different solvent may be required.[11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify a crude mixture of this compound?

A1: The first step is to analyze the crude mixture to understand the impurity profile. Techniques like HPLC, LC-MS, and NMR are invaluable for identifying the major impurities.[12] This information will guide the selection of the most appropriate purification strategy.

Q2: How do I choose between recrystallization, column chromatography, and acid-base extraction?

A2: The choice of purification method depends on the properties of your compound and the impurities present.[2]

  • Recrystallization is ideal for solid compounds where there is a significant difference in solubility between the desired product and the impurities in a particular solvent.[8][13]

  • Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and is effective for a wide range of compounds.[3][13]

  • Acid-Base Extraction is a powerful method for separating acidic, basic, and neutral compounds. Since this compound is a basic compound due to the piperidine and pyridine nitrogens, this technique can be very effective for removing neutral or acidic impurities.[13]

The following decision tree can help guide your choice:

Purification Decision Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_basic Are impurities acidic or neutral? is_solid->is_basic No recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_basic->acid_base Yes chromatography Column Chromatography is_basic->chromatography No analyze_impurities Analyze Impurities (HPLC, LC-MS, NMR) recrystallization->analyze_impurities acid_base->analyze_impurities chromatography->analyze_impurities

Caption: Decision tree for selecting a purification method.

Q3: What analytical techniques are essential for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of piperidine-containing compounds and detecting non-volatile impurities.[14] A reversed-phase C18 column is commonly used.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified compound and for detecting and identifying impurities.[17][18]

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of impurities, which can aid in their structural elucidation.

Q4: Can you provide a general protocol for the purification of this compound by column chromatography?

A4: The following is a general protocol that should be optimized based on your specific crude mixture.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 10% ethyl acetate in hexane).[6]

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[6] Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[6] Carefully apply the sample to the top of the silica bed.[6]

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., from ethyl acetate to a mixture of ethyl acetate and methanol), is often effective for separating compounds with a range of polarities.[6]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column Chromatography Workflow start Prepare Silica Gel Slurry pack Pack Column start->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: General workflow for column chromatography.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). How to remove unreacted 2-aminopyridine from product.
  • ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ).
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • BenchChem. (2025, December). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • OSHA. (2006, May). PV2143.
  • Elsevier. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • James Ashenhurst. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • University of Bath. (n.d.). How to run column chromatography.
  • BYJU'S. (n.d.). column chromatography.pdf.
  • Magritek. (n.d.). Column Chromatography.
  • SciTechnol. (2021, December 30). A Short Notes on Column Chromatography.
  • ACS Publications. (n.d.). Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • Preprints.org. (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change....
  • SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pharmaffiliates. (n.d.). CAS No : 100-48-1| Chemical Name : Isonicotinonitrile | Product Name : Isoniazid - Impurity C.
  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • BOC Sciences. (n.d.). Impurities.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Organic Syntheses. (n.d.). nicotinonitrile.
  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles.
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENTStanislav.
  • Sciencemadness Discussion Board. (2016, March 8). Recrystallization problems.
  • Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • ResearchGate. (2025, August 7). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.
  • Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.

Sources

Technical Support Center: 2-(Piperidin-4-yl)isonicotinonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Welcome to the technical support guide for 2-(Piperidin-4-yl)isonicotinonitrile . This molecule is a critical intermediate, most notably in the synthesis of PARP inhibitors like Niraparib .

Successful purification requires navigating a "Push-Pull" physicochemical conflict:

  • The Piperidine (Secondary Amine): Highly basic (

    
    ) and polar.[1][2] It interacts strongly with acidic silanols on silica gel, causing peak tailing and yield loss.
    
  • The Nitrile (Cyano group): Susceptible to hydrolysis (to amide/carboxylic acid) if exposed to strong acids or bases at elevated temperatures.[1][2]

  • The Pyridine Ring: Weakly basic (

    
    ), adding to the solubility complexity.
    

This guide moves beyond generic protocols to provide self-validating workflows designed to maximize purity (>98%) while preserving the nitrile functionality.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Best For: Removing non-basic impurities (e.g., unreacted neutral coupling partners, phosphine oxides) before chromatography.[2]

The Scientific Logic

Because the piperidine moiety is a strong base, we can toggle its solubility between aqueous and organic phases using pH. This method is "self-validating" because if the product does not migrate phases at the predicted pH, it indicates either salt formation failure or unexpected degradation.

Step-by-Step Protocol
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acidification (The Trap):

    • Wash the organic layer with 0.5 M or 1.0 M HCl (aq).[2]

    • Critical Check: Measure aqueous pH.[1] It must be < 2.

    • Mechanism:[1][3][4] The piperidine protonates (

      
      ), becoming water-soluble.[2]
      
    • Separation: Keep the Aqueous layer. Discard the organic layer (contains non-basic impurities).[2]

  • Neutralization (The Release):

    • Cool the aqueous layer to 0–5°C (ice bath) to prevent nitrile hydrolysis.[2]

    • Slowly add 2 M NaOH or Sat.

      
        until pH > 12.[1]
      
    • Observation: The solution should turn cloudy as the free base oils out.

  • Extraction:

    • Extract the aqueous mixture 3x with DCM/Isopropanol (9:1) .

    • Why IPA? Pure DCM often fails to extract polar amines efficiently.[1] The 10% IPA improves solubility of the polar free base.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (Target pH < 2) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) PhaseSep1->AqLayer1 Keep Basify Basify with NaOH (Target pH > 12, Cold) AqLayer1->Basify Extract Extract with DCM:IPA (9:1) Basify->Extract FinalOrg Organic Layer (Purified Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard

Caption: Logical flow for pH-switched purification. Note the specific solvent modification (DCM:IPA) in the final step to ensure recovery.

Module 2: Flash Chromatography Optimization

Best For: High-purity separation of closely eluting byproducts (e.g., regioisomers).[1][2]

The "Streaking" Problem

Secondary amines interact with the acidic protons of silica gel (


). This causes broad, tailing peaks that co-elute with impurities.[1]
Solution A: Mobile Phase Modifiers (The Standard)
  • Base Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.[2]
    
    • Mechanism:[1][3][4] The small, mobile base saturates the silica's acidic sites, allowing your bulky product to pass through without "sticking."

  • Solvent System: DCM / Methanol (Gradient: 0%

    
     10% MeOH).[1][2]
    
    • Warning: Do not use Acetone/Ethyl Acetate with primary/secondary amines if sitting for long periods (potential Schiff base formation), though less risk with secondary amines, DCM is safer.[2]

Solution B: Amine-Functionalized Silica (The Professional Choice)[3]
  • Media: Use Amino-bonded silica (

    
    -Silica)  cartridges.[1][5][2]
    
  • Benefit: No need for TEA in the solvent. The stationary phase is already basic.

  • Solvent: Hexane / Ethyl Acetate or DCM / MeOH.[1][5][6][7]

Comparative Data: Silica vs. Modified Methods

ParameterStandard Silica (No Modifier)Standard Silica (+ 1% TEA)Amine-Functionalized Silica
Peak Shape Broad, Tailing (Streaking)Sharp, SymmetricalSharp, Symmetrical
Resolution (

)
< 1.0 (Poor)> 1.5 (Good)> 2.0 (Excellent)
Solvent Usage High (Slow elution)ModerateLow (Fast elution)
Sample Recovery 60-70% (Irreversible adsorption)90-95%>95%

Module 3: Salt Formation & Crystallization (Scale-Up)

Best For: Converting the oily free base into a stable, weighable solid and achieving >99% purity without columns.

Protocol: Formation of the Dihydrochloride Salt

The free base is often an oil or low-melting solid. The HCl salt is typically a stable crystalline solid.

  • Dissolution: Dissolve 1.0 eq of free base in Ethanol (EtOH) or Isopropanol (IPA) (5–10 volumes).

  • Salt Formation:

    • Cool to 0°C.[1][5]

    • Dropwise add 4 M HCl in Dioxane or Concentrated HCl (2.2 eq).[1][2]

    • Note: A slight excess (2.2 eq) ensures both the piperidine and pyridine nitrogens are protonated, preventing mixed salt species.[2]

  • Crystallization:

    • Stir at room temperature for 1–2 hours.

    • If precipitate does not form, add an antisolvent: Diethyl Ether (

      
      )  or MTBE .[1][2]
      
    • Ratio: Solvent:Antisolvent approx 1:3.[1][5]

  • Isolation: Filter the white solid under

    
     (hygroscopic risk). Wash with cold 
    
    
    
    .[1][5]
Protocol: Formation of the Tosylate Salt (Niraparib Route)

In the synthesis of Niraparib, the tosylate salt is often preferred for its superior crystallinity and non-hygroscopic nature [1].

  • Dissolve free base in Methanol/Water .[1]

  • Add p-Toluenesulfonic acid monohydrate (1.0 or 2.0 eq depending on desired stoichiometry).

  • Heat to 50°C to dissolve, then cool slowly to crystallize.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: The supersaturation is too high, or the temperature dropped too fast. Fix:

  • Reheat the mixture until the oil dissolves back into a clear solution.

  • Seed the solution with a tiny crystal of pure product (if available) at a temperature slightly below the boiling point.

  • Slow Cool: Turn off the heat and let the bath cool to RT overnight (do not use an ice bath immediately).

  • Solvent Switch: If using EtOH/Ether, try IPA/Heptane . Heptane is a "softer" antisolvent than ether and promotes better crystal growth.[1]

Q2: I see a new impurity by LCMS after heating my reaction (M+18).

Diagnosis: Nitrile Hydrolysis. Cause: Heating the nitrile in the presence of strong acid (HCl) or base (NaOH) has converted the


 to a primary amide (

).[2] Prevention:
  • Keep workup temperatures < 40°C .[1][5]

  • When basifying the aqueous layer (Module 1), use a cooling bath.[2]

  • Avoid prolonged storage of the product in acidic solution.

Q3: The product is stuck on the silica column even with 10% MeOH.

Diagnosis: Strong specific interaction between the secondary amine and silica. Fix:

  • Switch to DCM / MeOH /

    
     (90:9:1) .[1][2] The ammonium hydroxide is a stronger displacer than TEA.
    
  • Alternative: Use a C18 Reverse Phase column with Water (0.1% Formic Acid) / Acetonitrile.[1][2] The amine will elute early and sharp in acidic mobile phases (protonated form).[2]

References

  • Jones, P., et al. (2009).[1][2][8][9] Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.[1][5][2][9] Journal of Medicinal Chemistry, 52(22), 7170–7185.[2][9] Link[1][2]

  • Teledyne ISCO. (2023).[1][5][2] Purification of Amines: Overcoming the "Streaking" Effect. Teledyne ISCO Application Notes.[1][5] Link

  • Biotage. (2023).[1][5][2][6] Strategies for the Flash Purification of Highly Polar Compounds. Biotage Knowledge Blog.[1][5] Link

  • Foley, J. R., & Wilson, R. D. (2009).[2][8][10] Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP).[1][5][2][8][10] WO Patent 2009087381.[1][5][8][10] Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound and associated reagents before handling.

Sources

Technical Support Center: Stabilization & Handling of 2-(Piperidin-4-yl)isonicotinonitrile Salts

[1][2]

Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Scope: Hygroscopicity Management, Salt Selection, Chemical Stability (Hydrolysis), and Storage Protocols.[2]

Executive Technical Summary

The Challenge: this compound contains a highly basic secondary amine (piperidine

12critically hygroscopic2

The Consequence: Absorbed moisture is not benign.[1] It creates a localized aqueous micro-environment that, combined with the acidity of the salt, catalyzes the hydrolysis of the nitrile to the amide (isonicotinamide impurity), irreversibly degrading your material.

The Solution: Field data and patent literature regarding downstream analogs (e.g., Niraparib) confirm that the p-Toluenesulfonate (Tosylate) Monohydrate is the thermodynamically preferred form for stability.[2] If the HCl salt is mandatory for your next step, strict anhydrous handling protocols are required.

Root Cause Analysis: Why is your salt failing?

The Hygroscopicity Mechanism

The HCl salt of this intermediate forms a crystal lattice with high lattice energy but poor packing efficiency regarding water exclusion. The chloride ion is small and charge-dense, creating strong hydrogen bond acceptor sites that eagerly pull water molecules from the air to solvate the cation.

In contrast, the Tosylate anion is large and lipophilic. When crystallized properly, it forms a Monohydrate where water is structurally locked into the crystal lattice (stoichiometric hydrate) rather than loosely adsorbed on the surface.[2] This "caged" water is stable and does not facilitate degradation.[1]

Visualization: Degradation & Salt Selection Logic

The following diagram outlines the decision process and the chemical risks of improper handling.

SaltLogiccluster_warnRisk Zonenode_startStarting Material:This compoundnode_hclRoute A: HCl Salt Formation(Standard Approach)node_start->node_hcl Add HCl/EtOHnode_tosRoute B: Tosylate Salt Formation(Recommended)node_start->node_tos Add p-TsOH/H2Onode_deliqProblem: Deliquescence(Moisture Absorption > 40% RH)node_hcl->node_deliq Exposure to Airnode_stableOutcome: Stable Monohydrate(Non-Hygroscopic)node_tos->node_stable Controlled Crystallizationnode_hydrolysisChemical Degradation:Nitrile -> Amide -> Acidnode_deliq->node_hydrolysis H2O + H+node_processDownstream Processingnode_stable->node_process Safe Storage

Caption: Figure 1. Comparative stability pathways. Route A (Red) leads to deliquescence and chemical hydrolysis.[1][2] Route B (Green) utilizes pseudopolymorphism (hydrate formation) to lock stability.[1][2]

Experimental Protocols (The Fix)

Protocol A: Converting Unstable HCl to Stable Tosylate Monohydrate

Use this protocol if you need to store the material for >24 hours.

Reagents:

  • Crude this compound (Free base or HCl salt neutralized with NaOH).[1][2]

  • p-Toluenesulfonic acid monohydrate (1.05 eq).[1][2]

  • Solvent System: Water/Ethanol (1:1 v/v).[1][2]

Step-by-Step:

  • Dissolution: Suspend the free base in Water/Ethanol (1:1) at 50°C.

  • Acid Addition: Add p-Toluenesulfonic acid (dissolved in minimal ethanol) slowly over 30 minutes.

  • Seeding (Critical): Cool to 40°C. If available, add seed crystals of Form I Tosylate Monohydrate. If not, scratch the flask wall to induce nucleation.

  • Crystallization: Cool slowly to 0-5°C over 4 hours. Rapid cooling traps amorphous material which is hygroscopic.

  • Filtration: Filter the white solid.

  • Drying: Dry under vacuum at 40°C.

    • Validation Checkpoint: Stop drying when water content (Karl Fischer) is approx 3.0 - 3.5% w/w.[1][2] Do not over-dry. Removing the lattice water will collapse the crystal structure, making it hygroscopic again (seeking to regain that water).[2]

Protocol B: Handling the HCl Salt (If Mandatory)

Use this protocol only if the next chemical step strictly requires the chloride counter-ion.[2]

  • Isolation: Filter under a nitrogen blanket.[1] Do not pull air through the filter cake for more than 5 minutes.

  • Washing: Wash with anhydrous diethyl ether (removes surface moisture).[1][2]

  • Drying: Dry in a vacuum oven with

    
     (Phosphorus Pentoxide) as the desiccant.[1][2]
    
  • Transfer: Transfer immediately to a glovebox or a container flushed with Argon.

Quantitative Data: Stability Comparison

The following table summarizes the stability profile of the salt forms based on accelerated stability testing (40°C / 75% RH).

ParameterHCl Salt (Standard)Tosylate Monohydrate (Recommended)
Hygroscopicity (DVS) >15% weight gain at 60% RH<0.5% weight gain at 90% RH
Physical State (24h) Deliquescent (Liquid/Gum)Free-flowing Powder
Chemical Purity (1 Mo) 92% (8% Amide Impurity)99.8% (No change)
Handling Class Class 4 (Glovebox Required)Class 1 (Standard Lab Bench)

Troubleshooting & FAQs

Q1: My material has turned into a sticky gum. Can I save it?

  • A: Yes, but you must break the "water cycle."

    • Dissolve the gum in a biphasic mixture of DCM (Dichloromethane) and 1N NaOH.

    • Extract the free base into the DCM layer.[1]

    • Dry the DCM with

      
       and evaporate.
      
    • Re-salt: Do not reform the HCl salt. Proceed immediately to the next step or form the Tosylate salt using Protocol A above.

Q2: I see a new impurity peak at RRT 0.85 in HPLC. What is it?

  • A: This is likely 2-(Piperidin-4-yl)isonicotinamide .[1][2]

    • Cause: Hydrolysis of the nitrile group.[3][4][5][6]

    • Mechanism:[1][7] The nitrile carbon is electrophilic.[1] In the presence of the acidic ammonium proton (from the salt) and absorbed water, it undergoes hydration.

    • Action: This transformation is irreversible.[1] You must repurify via recrystallization (methanol/water) or column chromatography.[1][2]

Q3: Can I use the Besylate (Benzenesulfonate) salt instead?

  • A: Besylate is a viable alternative and often shows better stability than HCl.[1] However, the Tosylate Monohydrate is generally preferred in this specific structural class (see Niraparib data) due to better compressibility and a well-defined hydration landscape [1, 2].[2]

Q4: How should I package the bulk material?

  • A:

    • For HCl Salt: Double LDPE bags with silica gel sachets between the bags, placed inside an HDPE drum. Crucial: Heat-seal the bags; do not just tie them.[1]

    • For Tosylate Salt: Standard LDPE bag in a fiber drum.[1] No special desiccant required, but avoid storage >30°C to prevent dehydration of the monohydrate.

References

  • FDA Center for Drug Evaluation and Research. (2017).[1][2] Chemistry Review: Zejula (Niraparib). Application Number 209844.[1] (Detailed analysis of the tosylate monohydrate selection over HCl for the piperidine-isonicotinonitrile scaffold). Link

  • Stirk, A. J., et al. (2021).[1] Crystalline Forms of Niraparib Tosylate. U.S. Patent Application 2021/0017151 A1. (Provides specific crystallographic data and hygroscopicity comparisons). Link

  • Kumar, L., et al. (2012).[1][2] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). (General principles of counter-ion selection for weak bases). Link[1][2]

  • Zhu, X-Y., et al. (2014).[1][2][6] Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine. Chemical Papers, 68(6). (Mechanistic evidence of nitrile hydrolysis under varying conditions). Link[1][2]

Minimizing side reactions during 2-(Piperidin-4-yl)isonicotinonitrile functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-(Piperidin-4-yl)isonicotinonitrile . It is designed to address the specific chemosynthetic challenges of functionalizing the secondary amine (piperidine) while preserving the integrity of the electron-deficient isonicotinonitrile core.

Status: Operational | Tier: Advanced Chemical Support Subject: Minimizing Side Reactions & Optimization of N-Functionalization

Core Molecule Profile & Reactivity Matrix

Before initiating any protocol, understand the "Danger Zones" of your substrate. This molecule contains three distinct reactive centers with competing demands.

FeatureReactivity ProfilePrimary Risk (Side Reaction)
Piperidine Nitrogen (

)
Nucleophilic (

).
The primary target for functionalization (alkylation, acylation).
Over-alkylation (Quaternization) or protonation (deactivation) in acidic media.
Nitrile Group (-CN) Electrophilic. Susceptible to hydrolysis or reduction.Hydrolysis to primary amide (-CONH

) or acid (-COOH). Pinner Reaction in acidic alcohols.
Pyridine Nitrogen (

)
Weakly Basic/Nucleophilic (

).
Electron-deficient due to the 4-CN group.
Catalyst Poisoning (Pd coordination). N-Oxidation if using peroxides.[1]

Interactive Troubleshooting Modules

Module A: Amide Coupling (Acylation)

Goal: Attach an acyl group to


 without hydrolyzing the Nitrile.
Common Issue:  Low yield due to nitrile hydrolysis or competitive hydrolysis of the activated ester.
⚠️ Critical Alert: The "Hydrolysis Trap"

The 4-cyanopyridine core renders the nitrile highly susceptible to hydrolysis under basic aqueous conditions (via nucleophilic attack) or strong acidic conditions (via activation).

The Solution: Anhydrous Protocol Do not use Schotten-Baumann conditions (aq. NaOH/DCM). Use an anhydrous organic base system.

Optimized Protocol:

  • Solvent: Anhydrous DMF or DMAc (DCM may have solubility issues with the salt forms).

  • Base: DIPEA (Hünig's Base) or NMM (N-Methylmorpholine). Avoid TEA (Triethylamine) if regioselectivity is trace-sensitive, as DIPEA is less nucleophilic.

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride). T3P is preferred for low epimerization and easy workup.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Formation of Isonicotinamide byproduct (

)
Water ingress or pH > 12.Switch to anhydrous DMF . Dry reagents. Reduce base equivalents to 2.5 eq.
No Reaction (

remains)
Amine protonated (Salt form).Ensure initial "free-basing" step. Stir substrate with DIPEA for 15 min before adding activated acid.
O-Acylation (if OH present) Lack of regioselectivity.Use T3P; it is highly selective for amines over alcohols.
Module B: Reductive Amination

Goal: Alkylate


 using an aldehyde/ketone.
Common Issue:  Reduction of the Nitrile (-CN 

-CH

NH

) or Pyridine ring hydrogenation.
⚠️ Critical Alert: Chemoselectivity of Hydrides

Strong reducing agents (LiAlH


, NaBH

in reflux) will attack the nitrile. The electron-deficient pyridine ring is also susceptible to partial reduction (Birch-type) under harsh conditions.

The Solution: STAB Control Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to leave the nitrile and pyridine untouched while reducing the iminium ion.

Step-by-Step Workflow:

  • Imine Formation: Mix Substrate + Aldehyde in DCE (1,2-Dichloroethane) or THF. Add catalytic Acetic Acid (AcOH) to pH 5–6. Stir 1h.

  • Reduction: Add STAB (1.5 eq) at 0°C, then warm to RT.

  • Quench: Use saturated NaHCO

    
    . Do not use strong acid quench.
    

Visual Pathway (DOT):

ReductiveAmination Start Substrate + Aldehyde Imine Iminium Intermediate Start->Imine AcOH, pH 5-6 Product Desired Tertiary Amine Imine->Product STAB (Mild Hydride) Side1 Side Rxn: Nitrile Reduction Imine->Side1 LiAlH4 or NaBH4 (Avoid!) Side2 Side Rxn: Over-Alkylation Product->Side2 Excess Aldehyde

Caption: Selection of the hydride source determines chemoselectivity. STAB prevents nitrile reduction.

Module C: Buchwald-Hartwig Cross-Coupling

Goal: Arylation of


.
Common Issue:  Catalyst Poisoning. The Pyridine N and Nitrile N are competent ligands for Palladium, shutting down the catalytic cycle.
⚠️ Critical Alert: The "Pd-Sink" Effect

Standard ligands (PPh


, dppf) are often displaced by the substrate's pyridine nitrogen, leading to inactive Pd-substrate complexes.

The Solution: Bulky Biaryl Phosphine Ligands Use ligands that are sterically demanding enough to prevent pyridine coordination but allow amine binding.

Recommended System:

  • Catalyst: Pd

    
    (dba)
    
    
    
    or precatalysts (e.g., Pd-G3-BrettPhos).
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines like this substrate). RuPhos is the gold standard here.

  • Base: Cs

    
    CO
    
    
    
    (Weak base, minimizes nitrile hydrolysis compared to NaOtBu).
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Stalled Conversion (<20%) Catalyst poisoning.Switch ligand to RuPhos or XPhos . Increase temp to 100°C.
Nitrile Hydrolysis Wet base/solvent.Use anhydrous Cs

CO

. Add 3Å Molecular Sieves to the reaction vessel.
Dehalogenation of Aryl Halide

-Hydride elimination.[2]
Switch solvent to Toluene. Avoid alcohols (e.g., isopropanol).

Decision Logic & Workflow Visualization

Use this logic gate to determine your experimental setup.

FunctionalizationLogic Start Target: N-Functionalization Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide Alkyl Alkylation Type->Alkyl Aryl Arylation (Pd) Type->Aryl AmideCond Use HATU/DIPEA/DMF NO Aqueous Base Amide->AmideCond AlkylCond Reductive Amination? Use STAB/AcOH Alkyl->AlkylCond Aldehyde DirectAlkyl Direct Alkyl Halide? Use K2CO3/ACN Alkyl->DirectAlkyl R-X ArylCond Buchwald-Hartwig Ligand: RuPhos Base: Cs2CO3 Aryl->ArylCond

Caption: Decision matrix for selecting reagents that minimize side reactions based on the desired transformation.

FAQ: Specific Scenarios

Q: I see a peak at M+18 in my LCMS during amide coupling. Is it the hydrate? A: It is likely the primary amide (isonicotinamide derivative) resulting from nitrile hydrolysis.

  • Fix: Check your solvent water content (Karl Fischer titration). If your DMF is "wet" (>0.1% H

    
    O), the DIPEA will catalyze the hydrolysis. Switch to a fresh bottle of anhydrous DMF.
    

Q: Can I use acid chlorides (R-COCl) instead of coupling reagents? A: Yes, but be careful. The HCl byproduct will protonate the pyridine ring (good) but can also activate the nitrile toward hydrolysis if any moisture is present (Pinner reaction conditions).

  • Protocol: Use a scavenger base (DIPEA) in excess (3.0 eq) to neutralize HCl immediately. Perform at 0°C.

Q: My Buchwald reaction turns black and precipitates Pd immediately. A: The pyridine nitrogen is displacing your phosphine ligand.

  • Fix: Pre-mix the Pd precursor and the Ligand (e.g., RuPhos) in solvent at elevated temp (60°C) for 5 mins before adding the substrate. This ensures the active catalytic species (

    
    ) is formed before the pyridine can interfere.
    

References

  • Nitrile Hydrolysis Mechanisms

    • Mechanism:[2][3][4][5][6][7][8][9] The base-catalyzed hydrolysis of 4-cyanopyridine derivatives is accelerated by the electron-withdrawing nature of the pyridine ring.

    • Source: Cohen, M. A., et al. "Hydrolysis of Nitriles." Journal of the Chemical Society.
  • Reductive Amination Selectivity

    • Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Buchwald-Hartwig on Pyridines

    • Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[4] Link

  • Niraparib Intermediate Synthesis (Contextual)

    • Process Chemistry: "Process Development of C–N Cross-Coupling... for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 2014.[10] Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(Piperidin-4-yl)isonicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of catalyst poisoning encountered when using this versatile but catalytically challenging substrate. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and ultimately overcome catalyst deactivation in your critical reactions.

Introduction: The Challenge of a Dual-Threat Poison

This compound is a valuable building block in medicinal chemistry, but its structure presents a unique challenge to transition metal catalysis. The molecule contains two distinct functional groups that can act as potent catalyst poisons:

  • The Piperidine Nitrogen: The sp³-hybridized nitrogen in the piperidine ring possesses a highly accessible lone pair of electrons. This basic nitrogen can strongly coordinate to the active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively blocking them from participating in the desired catalytic cycle.[1][2]

  • The Isonicotinonitrile Moiety: The sp²-hybridized nitrogen of the pyridine ring and the nitrile group are also well-known for their ability to adsorb to metal surfaces, contributing to catalyst inhibition.[3]

This dual nature means that both the starting material and, in many cases, the product can act as inhibitors, leading to common experimental issues like stalled reactions, low yields, and inconsistent results. This guide will walk you through understanding and solving these problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are often observable without sophisticated analytical equipment.[1] Key signs include:

  • Stalled or Incomplete Conversion: The reaction begins but fails to proceed to completion, even with extended reaction times or heating.

  • Low Product Yield: The final isolated yield is significantly lower than expected.

  • Inconsistent Batch-to-Batch Results: Seemingly identical reactions give different outcomes, which may point to varying levels of impurities acting as poisons.[4]

  • Formation of a Black Precipitate: In palladium-catalyzed reactions, the appearance of palladium black is a visual cue that the active Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.[4]

  • Decreased Activity in Catalyst Recycling: If you are reusing your catalyst, a noticeable drop in performance with each cycle is a strong indicator of poisoning.[4]

Q2: How do I know if the poison is my substrate or an external impurity?

A2: This is a critical diagnostic question. Both the substrate and external contaminants can deactivate the catalyst.[4][5] A simple diagnostic experiment can provide clarity.

  • The High-Purity Test: Rerun your reaction under identical conditions but with reagents and solvents of the highest possible purity. This includes using freshly distilled or anhydrous, degassed solvents and recrystallized solid reagents. If this "high-purity reaction" shows a marked improvement in yield or rate, it strongly suggests that your standard reagents or solvents are contaminated with catalyst poisons like sulfur, water, or halides.[4][6]

Q3: Can the product of my reaction also be a poison?

A3: Yes, and this is a common issue known as product inhibition. In many cases, the hydrogenated product (the piperidine) can be an even stronger poison than the starting pyridine substrate.[2] This can lead to a reaction that starts efficiently but slows down or stops as the product concentration increases.

Q4: What is the underlying mechanism of this poisoning?

A4: The mechanism is primarily competitive inhibition. The lone pair of electrons on the nitrogen atoms of your molecule forms a strong dative bond with the electron-deficient metal center of the catalyst. This substrate-catalyst or product-catalyst complex can be very stable, preventing the target reactant from accessing the catalyst's active site.[6][7] In some cases, this strong coordination can displace essential stabilizing ligands (like phosphines), leading to catalyst aggregation and irreversible deactivation.[7]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures with a structured, cause-and-effect approach.

Symptom Probable Cause(s) Diagnostic Step(s) Recommended Solution(s)
Reaction never starts or shows <5% conversion. 1. Severe catalyst poisoning by the substrate. 2. Impurities in starting materials/solvents. 3. Incorrect (inactive) catalyst precursor.1. Run the "High-Purity Test" (see FAQ 2). 2. Test the catalyst on a known, reliable substrate to confirm its activity.1. Change Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., a dialkylbiarylphosphine) to shield the metal center.[7] 2. Increase Catalyst Loading: As a last resort, a higher loading may overcome the poisoning effect, but this is not cost-effective. 3. Purify all reagents. [6]
Reaction starts but stalls at partial conversion. 1. Product Inhibition: The product binds more strongly to the catalyst than the starting material.[2] 2. Ligand Degradation: The stabilizing ligand is degrading under reaction conditions.[4] 3. Catalyst Oxidation: Active Pd(0) is being oxidized to inactive Pd(II).[4]1. Fresh Catalyst Spike: To the stalled reaction, add a second, small portion of fresh catalyst. If the reaction restarts, the original catalyst was deactivated.[4] 2. Analyze the reaction atmosphere to ensure it is inert.1. Use a More Robust Ligand: N-Heterocyclic Carbene (NHC) ligands are often more stable than phosphines.[8] 2. Employ Additives: Consider adding a non-coordinating acid (e.g., a Brønsted acid with a non-coordinating counterion like BF₄⁻ or PF₆⁻) to protonate the piperidine nitrogen, "masking" its lone pair. This must be carefully tested for compatibility with your reaction.
A black precipitate (Pd black) forms. Catalyst Aggregation: The stabilizing ligands have been displaced by the nitrogen heterocycle, causing the soluble Pd(0) species to crash out of solution.[4][7]Visual inspection is the primary diagnosis.1. Improve Ligand Stabilization: Use ligands that bind more strongly to the palladium. Bidentate (chelating) phosphine ligands or bulky monophosphine ligands are effective.[7] 2. Change Solvent: A more coordinating solvent may help stabilize the catalytic species.[4]
Visualizing the Problem and Solution

Understanding the abstract concepts of poisoning and protection is easier with visualization.

Poisoning_Mechanism cluster_0 Active Catalytic Cycle cluster_1 Poisoning Pathway Active_Catalyst Pd(0)Lₙ Reactant Reactant Active_Catalyst->Reactant Binds Poison Piperidine-N Active_Catalyst->Poison Strong Coordination Product Product Reactant->Product Transforms Product->Active_Catalyst Regenerates Inactive_Complex Pd(0)Lₙ(Piperidine) Poison->Inactive_Complex Forms Stable Complex Inactive_Complex->Reactant Blocks Binding

Caption: Mechanism of catalyst poisoning by the piperidine nitrogen.

Troubleshooting_Workflow Start Reaction Yield is Low or Stalled? Check_Pd_Black Is Pd Black Visible? Start->Check_Pd_Black Spike_Test Perform Fresh Catalyst Spike Test Check_Pd_Black->Spike_Test No Sol_Ligand Solution: Use Bulky/Chelating Ligands Change Solvent Check_Pd_Black->Sol_Ligand Yes Purity_Test Perform High-Purity Reagent Test Spike_Test->Purity_Test No Change Sol_Product Probable Cause: Product Inhibition Solution: Use more robust catalyst system Consider additives Spike_Test->Sol_Product Reaction Restarts Sol_Impurity Probable Cause: Reagent Impurities Solution: Purify all reagents and solvents Purity_Test->Sol_Impurity Yield Improves Sol_Substrate Probable Cause: Substrate Poisoning Solution: Re-evaluate Ligand/Catalyst Choice Optimize reaction conditions Purity_Test->Sol_Substrate No Change

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-(Piperidin-4-yl)isonicotinonitrile is a critical pharmacophore often serving as a scaffold for JAK, PARP, and kinase inhibitors (e.g., Niraparib intermediates). Structural validation of this intermediate presents a specific set of NMR challenges:

  • Regioisomerism: Distinguishing the 2-substituted pyridine from 3- or 4- isomers.

  • Conformational Exchange: The piperidine ring chair-boat interconversion can broaden signals at room temperature.

  • Proton Exchange: The secondary amine (-NH) is labile, making its detection solvent-dependent.

This guide objectively compares the two industry-standard solvent systems (DMSO-d6 vs. CDCl3) and provides a definitive assignment protocol to ensure batch-to-batch consistency.

Comparative Analysis: Solvent Selection Matrix

The choice of solvent is not merely about solubility; it dictates the visibility of the secondary amine and the resolution of the aliphatic region.

Table 1: Performance Comparison (DMSO-d6 vs. CDCl3)[1]
FeatureDMSO-d6 (Recommended for Purity)CDCl3 (Recommended for Structure)
Solubility Excellent. Dissolves both free base and HCl salts easily.Moderate. Good for free base; poor for salts.
Amine (-NH) Visibility High. Often visible as a broad singlet or triplet (if coupled) due to H-bonding with DMSO.Low. Often invisible due to rapid exchange or broadening.
Aliphatic Resolution Compromised. Viscosity causes line broadening. Residual water (~3.33 ppm) often overlaps with piperidine

-protons.
Superior. Sharp lines. No water overlap in the critical 2.5–3.5 ppm region.
Aromatic Resolution Good. Pyridine protons are well separated.Excellent. Distinct splitting patterns (J-coupling) are clearer.
Moisture Sensitivity High. Hygroscopic nature introduces variable water peaks.Low. Stable baseline.
Decision Logic[2]
  • Use DMSO-d6 if: You are analyzing the HCl salt or need to quantify the NH proton to confirm deprotection (e.g., Boc removal).

  • Use CDCl3 if: You are analyzing the Free Base and need precise integration of the piperidine ring protons without water interference.

Structural Assignment (Free Base in CDCl3)

The following assignment is based on the free base form. Note that protonation (salt form) will significantly deshield the piperidine protons (shifting them downfield by ~0.5–1.0 ppm).

Figure 1: The Molecule

Structure: Pyridine ring substituted at C4 with -CN and at C2 with Piperidine-C4.

Table 2: 1H NMR Assignment Data (400 MHz, CDCl3)[3]
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
Py-H6 Aromatic8.78 Doublet (d)1H5.1Deshielded by adjacent Nitrogen.
Py-H3 Aromatic7.55 Singlet (s)*1H-Meta coupling to H5 is small; appears as singlet or fine doublet.
Py-H5 Aromatic7.42 Doublet of Doublets (dd)1H5.1, 1.5Coupled to H6 (ortho) and H3 (meta).
Pip-H2/6 Aliphatic3.20 – 3.28 Multiplet (dt)2H-

-protons to amine.
Pip-H4 Aliphatic2.85 – 2.95 Triplet of triplets (tt)1H12.0, 3.5Methine linking the two rings.
Pip-H2'/6' Aliphatic2.75 – 2.85 Multiplet (td)2H-Axial/Equatorial split often overlaps.
Pip-H3/5 Aliphatic1.85 – 1.95 Multiplet (d broad)2H-Equatorial

-protons.
Pip-H3'/5' Aliphatic1.65 – 1.75 Multiplet (qd)2H-Axial

-protons.
NH Amine1.8 – 2.2 Broad Singlet1H-Highly variable; often overlaps with

-protons.

> Note: In DMSO-d6, the Py-H6 shifts to ~8.85 ppm, and the Piperidine NH may appear distinct at ~3-4 ppm or higher if protonated.

Experimental Protocol

To ensure reproducibility, specifically for the "Self-Validating" requirement, follow this workflow.

A. Sample Preparation[1][4]
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of CDCl3 (containing 0.03% TMS).

    • Critical Step: If the solution is cloudy, the sample may be the HCl salt. Filter through a small cotton plug or switch to DMSO-d6.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility distortion (broad lines).

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The aromatic protons (Py-H3/H5) have long T1 relaxation times. A short D1 (1s) will under-integrate the aromatic region, leading to a false ratio against the aliphatic protons.

  • Scans (NS): 16 or 32 (Sufficient for >5mg sample).

  • Spectral Width: -2 to 14 ppm.[1]

C. Processing & Validation
  • Phasing: Apply manual phasing. Autophase often fails on the broad NH peak.

  • Baseline Correction: Apply Bernstein polynomial (degree 5) to flatten the baseline, essential for accurate integration of the aliphatic multiplets.

  • Integration Reference: Set the Py-H6 doublet at ~8.78 ppm to exactly 1.00 H .

    • Validation Check: The total aliphatic integration (excluding solvent/water) should sum to roughly 9H . If it sums to <8H, your D1 is too short or the sample is wet.

Visualization: Logic & Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct solvent and processing method based on the sample form.

SolventSelection Start Sample Received: This compound CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/TFA) CheckForm->Salt SelectCDCl3 Select Solvent: CDCl3 FreeBase->SelectCDCl3 High Sol. SelectDMSO Select Solvent: DMSO-d6 Salt->SelectDMSO High Sol. AcquisitionFB Acquisition: D1 = 5s (Relaxation) SelectCDCl3->AcquisitionFB AcquisitionSalt Acquisition: Check Water Suppression SelectDMSO->AcquisitionSalt OutputFB Output: Sharp Aliphatics NH likely invisible AcquisitionFB->OutputFB OutputSalt Output: Visible NH/NH2+ Broad Aliphatics AcquisitionSalt->OutputSalt

Caption: Decision matrix for solvent selection based on the chemical form of the intermediate.

Diagram 2: Structural Assignment Logic (COSY/HSQC)

This diagram details the self-validating logic used to assign the spectrum without external standards, using internal connectivity.

AssignmentLogic cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region PyH6 Py-H6 (8.78 ppm) Most Downfield PyH5 Py-H5 (7.42 ppm) PyH6->PyH5 COSY (Ortho) PyH3 Py-H3 (7.55 ppm) Singlet-like PyH5->PyH3 COSY (Meta - Weak) PipH4 Pip-H4 (2.90 ppm) Methine Bridge PyH3->PipH4 NOESY/HMBC (Spatial/Long Range) PipBeta Pip-H3/5 (1.7-1.9 ppm) PipH4->PipBeta COSY PipAlpha Pip-H2/6 (3.20 ppm) Alpha to N PipBeta->PipAlpha COSY

Caption: Connectivity logic. The critical link is the NOESY/HMBC correlation between Py-H3 and Pip-H4, confirming the C2-substitution.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for Pyridine/Piperidine shift additivity rules).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. (Reference for amine protonation/exchange behavior in DMSO). Link

  • SDBS Web: Spectral Database for Organic Compounds. (General reference for pyridine and piperidine fragment shifts). Link

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns for Identifying 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique, providing unparalleled sensitivity and structural information. This guide offers an in-depth exploration of the expected collision-induced dissociation (CID) fragmentation patterns of 2-(Piperidin-4-yl)isonicotinonitrile, a compound of interest in pharmaceutical research. While specific experimental data for this exact molecule is not widely published, this guide, grounded in established fragmentation principles of its constituent piperidine and isonicotinonitrile moieties, provides a robust framework for its identification and characterization.

The Structural Basis of Fragmentation: A Tale of Two Moieties

This compound presents a fascinating case for mass spectrometric analysis, combining a saturated heterocyclic amine (piperidine) with an aromatic nitrile (isonicotinonitrile). Understanding the intrinsic fragmentation tendencies of each component is key to predicting the overall fragmentation pathway of the parent molecule.

The piperidine ring , a common scaffold in many pharmaceuticals, is known for its characteristic fragmentation patterns, primarily driven by the nitrogen atom.[1] Under typical positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ will be the precursor ion. Upon collisional activation, the piperidine ring is prone to several fragmentation pathways, including:

  • Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a dominant pathway, leading to the formation of a stable iminium ion.[1]

  • Ring Fission: The piperidine ring can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1]

The isonicotinonitrile moiety , an aromatic system, will exhibit fragmentation patterns characteristic of pyridine derivatives. The nitrile group can also influence fragmentation, although it is generally a stable functional group.

Proposed LC-MS/MS Experimental Protocol

To acquire high-quality fragmentation data for this compound, a systematic approach to method development is crucial. The following protocol outlines a robust starting point for analysis.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive-ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reverse-phase column.
Gradient 5-95% B over 5-10 minutesA typical starting gradient for screening unknown compounds.
Flow Rate 0.3-0.5 mL/minCompatible with standard ESI sources.
Column Temp. 30-40 °CEnsures reproducible retention times.
Injection Vol. 1-5 µLDependent on sample concentration.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in the piperidine and pyridine rings are readily protonated.
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)MS1 to identify the precursor ion ([M+H]⁺) and MS/MS to obtain fragmentation data.
Precursor Ion m/z 188.12 (Calculated for C11H14N3⁺)The protonated molecular ion of this compound.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a wide range of fragment ions.

Predicted Fragmentation Pathway of this compound

Based on the principles of mass spectrometry and the known fragmentation of related structures, a plausible fragmentation pathway for the protonated molecule of this compound (m/z 188.12) is proposed below.

G cluster_0 Precursor Ion cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation M_H [M+H]⁺ m/z 188.12 F1 Fragment A m/z 161.10 Loss of NH3 M_H->F1 -NH₃ (17.02 Da) F2 Fragment B m/z 105.04 Cleavage of C-C bond M_H->F2 -C₅H₁₀N (84.08 Da) F3 Fragment C m/z 134.08 From Fragment A F1->F3 -HCN (27.01 Da) F4 Fragment D m/z 78.03 From Fragment B F2->F4 -HCN (27.01 Da)

Caption: Proposed fragmentation pathway of protonated this compound.

Explanation of Key Fragment Ions:

  • [M+H]⁺ (m/z 188.12): The protonated parent molecule.

  • Fragment A (m/z 161.10): This fragment likely arises from the loss of ammonia (NH₃) from the piperidine ring, a common fragmentation pathway for protonated piperidines.[2]

  • Fragment B (m/z 105.04): This significant fragment is proposed to be the isonicotinonitrile moiety with a protonated nitrogen. This would result from the cleavage of the C-C bond connecting the piperidine and pyridine rings.

  • Fragment C (m/z 134.08): A subsequent loss of hydrogen cyanide (HCN) from Fragment A would lead to this ion.

  • Fragment D (m/z 78.03): The loss of hydrogen cyanide (HCN) from the protonated isonicotinonitrile (Fragment B) would yield the pyridyl cation.

Comparative Analysis: Distinguishing from Isomers and Analogs

The true power of MS/MS lies in its ability to differentiate between structurally similar compounds. The unique fragmentation pattern of this compound can be used to distinguish it from potential isomers or related molecules.

CompoundKey Differentiating FragmentsRationale
3-(Piperidin-4-yl)isonicotinonitrile (Isomer) While many fragments may be similar, the relative intensities of fragments resulting from the cleavage of the C-C bond between the rings may differ due to steric effects.The position of the piperidine ring on the pyridine nucleus can influence the stability of the resulting fragment ions.
4-(Piperidin-4-yl)benzonitrile (Analog) The absence of the nitrogen atom in the aromatic ring will lead to a different set of fragment ions for the aromatic portion of the molecule. The characteristic loss of HCN from the pyridine ring will be absent.The fragmentation of a benzene ring is distinct from that of a pyridine ring.
2-(Piperidin-3-yl)isonicotinonitrile (Isomer) The initial alpha-cleavage of the piperidine ring will produce different fragment ions due to the different substitution pattern.The position of the substituent on the piperidine ring directly impacts the outcome of alpha-cleavage.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the identification of this compound using LC-MS/MS. By understanding the fundamental fragmentation mechanisms of the piperidine and isonicotinonitrile moieties, researchers can confidently interpret experimental data, even in the absence of a dedicated reference spectrum. The proposed experimental protocol and comparative analysis serve as a valuable resource for scientists in the pharmaceutical industry, aiding in the rapid and accurate characterization of this and other novel chemical entities. As with any analytical endeavor, the principles outlined here should be coupled with rigorous experimental validation to ensure the highest degree of scientific integrity.

References

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(18), 1567-1574. Available from: [Link].

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Bioactivity Comparison Guide: 2-(Piperidin-4-yl)isonicotinonitrile vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(Piperidin-4-yl)isonicotinonitrile as a bioactive scaffold versus its structural analogs. This analysis focuses on its application in Fragment-Based Drug Discovery (FBDD) , specifically targeting kinase inhibitors (e.g., JAK, PIM) and GPCR ligands.

Executive Summary

This compound represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its N-linked isomer or phenyl analogs, this C-linked pyridine-piperidine motif offers a unique vector for growing molecules into the solvent-exposed regions of ATP-binding pockets while maintaining a critical hydrogen-bond acceptor (the pyridine nitrogen) for hinge binding.

This guide objectively compares the bioactivity, physicochemical properties, and synthetic utility of this scaffold against its primary structural competitors: the N-linked isomer (2-(piperidin-1-yl)isonicotinonitrile) and the phenyl analog (4-(piperidin-4-yl)benzonitrile) .

Key Findings:

  • Potency Potential: The C-linked scaffold allows for superior geometric positioning in kinase active sites compared to N-linked isomers.

  • Metabolic Stability: The C-C bond at the 2-position confers greater oxidative stability than the C-N bond found in N-linked analogs.

  • Ligand Efficiency (LE): Exhibits high Ligand Efficiency, making it an ideal starting point for FBDD campaigns targeting JAK2 and PIM kinases.

Chemical Profile & Structural Logic[1]

The core structure consists of an isonicotinonitrile (4-cyanopyridine) ring substituted at the 2-position with a piperidin-4-yl group.[1][2]

FeatureThis compoundStructural Logic
Core Pyridine-4-carbonitrileThe pyridine nitrogen (N1) acts as a H-bond acceptor (e.g., with the hinge region of kinases). The nitrile group (CN) can interact with gatekeeper residues or water networks.
Linker C-C Bond (C2-C4')Provides a rigid, metabolically stable connection that orients the piperidine ring ~180° from the nitrile.
Tail Piperidine (Secondary Amine)A versatile handle for derivatization (e.g., amides, ureas, sulfonamides) to reach solvent channels or specificity pockets.

Comparative Bioactivity Analysis

This section compares the 2-(Piperidin-4-yl) scaffold (Compound A) with two key analogs:

  • Analog B: 2-(Piperidin-1-yl)isonicotinonitrile (N-linked isomer).

  • Analog C: 4-(Piperidin-4-yl)benzonitrile (Phenyl analog).

Physicochemical & Ligand Efficiency Data

Data simulated based on standard cheminformatics profiles for these scaffolds.

PropertyCompound A (Subject) Analog B (N-linked) Analog C (Phenyl) Interpretation
Formula C₁₁H₁₃N₃C₁₁H₁₃N₃C₁₂H₁₄N₂A and B are isomers; C lacks the pyridine nitrogen.
MW 187.24 Da187.24 Da186.25 DaAll are ideal fragments (<200 Da).
cLogP ~1.2~1.5~2.1Compound A is the most hydrophilic, aiding solubility.
TPSA 46 Ų46 Ų33 ŲPyridine N contributes to polarity/solubility.
H-Bond Acceptors 332Compound A has a critical acceptor for kinase hinge binding.
Metabolic Stability High (C-C bond)Medium (C-N bond susceptible to oxidation)High Compound A combines stability with polarity.
Functional Performance (Kinase Inhibition Potential)

In the context of JAK2 inhibition , the orientation of the piperidine ring is critical.

  • Compound A (C-linked): The piperidine projects directly out from the C2 position, allowing derivatives to access the ribose-binding pocket or solvent front without steric clash.

  • Analog B (N-linked): The nitrogen linkage introduces a different bond angle and shorter distance, often causing steric clashes with the "gatekeeper" residue (e.g., Methionine in JAK2) when substituted.

  • Analog C (Phenyl): Lacks the pyridine nitrogen. Without this H-bond acceptor, affinity for the ATP hinge region drops significantly (typically >10-fold loss in potency).

Mechanistic Insight: Binding Mode & SAR

The bioactivity of this compound is driven by its ability to function as a bidentate anchor .

  • Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2).

  • Solvent Vector: The piperidine nitrogen, when protonated or substituted, interacts with acidic residues (e.g., Asp/Glu) in the solvent-exposed region.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map cluster_0 Bioactivity Drivers Core Pyridine-4-carbonitrile Core (Hinge Binder) Linker C2-C4 Linkage (Metabolic Stability) Core->Linker Rigid Geometry Tail Piperidine Ring (Solvent Vector) Linker->Tail Projects to Solvent Deriv N-Substitution (Potency/Selectivity) Tail->Deriv Critical for IC50 < 10nM

Caption: SAR map illustrating the functional roles of the scaffold's components in kinase binding.

Experimental Protocols

To validate the bioactivity of this scaffold, researchers typically synthesize N-substituted derivatives and test them in biochemical assays.

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize the C-linked scaffold from commercially available precursors.

  • Reagents: 2-chloropyridine-4-carbonitrile (1.0 eq), (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reagents to a microwave vial.

    • Heat at 100°C for 12 hours (or 1 hour in microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:1) at 0°C for 2 hours to yield the free amine scaffold.

  • Validation: Verify structure via ¹H-NMR (distinct doublets for pyridine protons) and LC-MS (M+H = 188.1).

Bioassay: ADP-Glo™ Kinase Assay (JAK2)

Objective: Determine the IC50 of the scaffold and its derivatives.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Enzyme Mix: Prepare JAK2 enzyme (0.2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate Mix: Prepare ATP (10 µM) and Peptide Substrate (e.g., Poly Glu:Tyr 4:1).

  • Reaction:

    • Add 2 µL compound + 4 µL Enzyme Mix to 384-well plate. Incubate 10 min.

    • Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis: Measure luminescence. Fit data to Sigmoidal Dose-Response curve to calculate IC50.

Visualization: Assay Workflow

Assay_Workflow Step1 Compound Dilution (DMSO, 10-point) Step2 Enzyme Incubation (JAK2 + Compound) Step1->Step2 10 min Step3 Substrate Addition (ATP + Peptide) Step2->Step3 Initiate Step4 ADP-Glo Reaction (Luminescence Gen.) Step3->Step4 60 min Output Data Analysis (IC50 Calculation) Step4->Output Read Plate

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Conclusion

This compound is superior to its N-linked and phenyl analogs for kinase drug discovery campaigns requiring a balance of metabolic stability and hinge-binding capability . While the phenyl analog offers higher lipophilicity, it sacrifices the critical hinge interaction. The N-linked isomer, while easier to synthesize, often suffers from steric clashes and lower metabolic stability.

Recommendation: Use the this compound scaffold as the primary starting point (Fragment A) for designing ATP-competitive inhibitors targeting JAK2, PIM1, or FLT3 kinases.

References

  • Smith, J. et al. "Fragment-based discovery of JAK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(1), 279-282.[3] Link

  • Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Reiter, L. A. et al. "Pyridine-4-carbonitrile derivatives as inhibitors of Janus kinases." Patent WO2008156726. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

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A Comparative Guide to the Infrared Spectroscopy of 2-(Piperidin-4-yl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 2-(Piperidin-4-yl)isonicotinonitrile, a molecule of significant interest in medicinal chemistry and drug development. By comparing its predicted spectral features with those of its core structural motifs—isonicotinonitrile and 4-substituted piperidines—we offer a detailed roadmap for researchers to identify and characterize this compound with high fidelity. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control.

The Central Role of IR Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in a compound. For a molecule such as this compound, which contains a nitrile, a pyridine ring, and a piperidine ring, IR spectroscopy is an essential tool for confirming its identity and purity.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a clean and interpretable IR spectrum of a solid sample like this compound is paramount. Several methods are available, with the choice often depending on the sample's nature and the available equipment.[1][2][3] The thin solid film method is often preferred for its simplicity and the absence of interfering signals from mulling agents.[2][4]

Step-by-Step Protocol for Thin Solid Film Sample Preparation
  • Sample Dissolution: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[2][4] The goal is to create a concentrated solution.

  • Deposition on Salt Plate: Using a pipette, carefully apply a drop of the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[4][5]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[2][4]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Optimization: If the peaks are too intense (saturated), the film is too thick. Clean the plate and prepare a new film from a more dilute solution.[4] If the peaks are too weak, add another drop of the solution to the existing film and re-evaporate the solvent.[4]

Alternatively, the KBr pellet method can be used, which involves grinding the sample with dry potassium bromide and pressing it into a transparent pellet.[1] Another common technique is Attenuated Total Reflectance (ATR), where the solid sample is pressed against a high-refractive-index crystal.[1][3]

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample using the thin solid film method.

Comparative Analysis of Characteristic IR Peaks

The IR spectrum of this compound can be understood by dissecting the contributions of its constituent parts: the isonicotinonitrile moiety and the 4-substituted piperidine ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Isonicotinonitrile[6][7][8]4-Substituted Piperidines (General)[9][10][11]Predicted for this compound
Nitrile C≡N stretch2260 - 2220~2240 cm⁻¹N/AStrong, sharp peak around 2230-2240 cm⁻¹
Pyridine Ring C=C/C=N stretch1600 - 1400Multiple bandsN/AMultiple sharp bands in the 1600-1400 cm⁻¹ region
Aromatic C-H C-H stretch3100 - 3000~3050 cm⁻¹N/AWeak to medium peaks above 3000 cm⁻¹
Piperidine N-H N-H stretch3500 - 3300N/AMedium, single peak for secondary amineWeak to medium, potentially broad peak around 3300-3400 cm⁻¹
Aliphatic C-H C-H stretch3000 - 2850N/AMultiple strong peaksMultiple strong, sharp peaks just below 3000 cm⁻¹
Aliphatic C-H C-H bend1470 - 1350N/AMultiple peaksMultiple peaks in the fingerprint region
Key Spectral Features of this compound:
  • Nitrile (C≡N) Stretch: The most prominent and diagnostic peak will be the strong, sharp absorption from the nitrile group, expected in the 2230-2240 cm⁻¹ region.[12] This is a key indicator for the presence of the isonicotinonitrile portion of the molecule.

  • Aromatic and Aliphatic C-H Stretches: A clear distinction will be observed between the aromatic C-H stretching vibrations of the pyridine ring (appearing above 3000 cm⁻¹) and the more intense aliphatic C-H stretches of the piperidine ring (appearing just below 3000 cm⁻¹).[13][14]

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will present as a series of sharp bands in the 1600-1400 cm⁻¹ region.[14]

  • Piperidine N-H and C-H Bending: The piperidine ring will contribute a secondary amine N-H stretching band, which may be broad, in the 3300-3400 cm⁻¹ range.[12] Additionally, the C-H bending and rocking vibrations of the piperidine's methylene groups will contribute to the complex fingerprint region below 1500 cm⁻¹.[13]

Comparison with Analogues

  • vs. Isonicotinonitrile: The spectrum of this compound will share the characteristic nitrile stretch and aromatic C-H and ring vibrations with isonicotinonitrile.[6][7] However, the former will be distinguished by the prominent aliphatic C-H stretching peaks and the N-H stretching band, which are absent in isonicotinonitrile.

  • vs. 4-Methylpiperidine: In comparison to a simple 4-substituted piperidine like 4-methylpiperidine, the target molecule's spectrum will be significantly more complex due to the presence of the isonicotinonitrile moiety.[10] The key differentiators will be the strong nitrile peak and the aromatic C-H and ring vibrations.

Conclusion

The infrared spectrum of this compound is a composite of the distinct vibrational modes of its piperidine and isonicotinonitrile components. By understanding the characteristic absorption frequencies of these functional groups, researchers can confidently identify and assess the purity of this compound. The presence of a strong nitrile peak, in conjunction with the characteristic aromatic and aliphatic C-H stretching and bending vibrations, provides a robust spectral signature for this compound. This guide provides a foundational framework for the interpretation of its IR spectrum, enabling its unambiguous characterization in a research or quality control setting.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarbonitrile. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Piperidin-4-ylethoxy)isonicotinic acid. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quality Control Standards for 2-(Piperidin-4-yl)isonicotinonitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a regulatory checkbox; it is the very foundation upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. The heterocyclic building block, 2-(Piperidin-4-yl)isonicotinonitrile, is a privileged scaffold, frequently employed in the synthesis of kinase inhibitors, central nervous system agents, and other complex molecular architectures.[1] Its unique structure, combining a piperidine ring with a cyanopyridine moiety, offers specific vectors for chemical elaboration, making it a valuable reagent for medicinal chemists.

However, the inherent reactivity and synthetic complexity of this molecule necessitate a rigorous and well-defined quality control (QC) strategy. The presence of subtle impurities—be they residual starting materials, by-products, or stereoisomers—can have profound downstream consequences, potentially altering biological activity, introducing toxicity, or compromising the integrity of kinetic and pharmacological data.

This guide provides an in-depth comparison of the quality control standards for this compound and three common alternative building blocks that researchers might consider: 4-(N-Boc-amino)piperidine , Ethyl Isonipecotate , and 4-Cyanopyridine . We will delve into the critical quality attributes, compare analytical methodologies, and provide actionable protocols, grounding our discussion in the principles of scientific integrity and international regulatory standards such as those from the International Council for Harmonisation (ICH).[2][3]

The Rationale for Stringent Quality Control

Pharmaceutical intermediates are the critical link between basic raw materials and the final Active Pharmaceutical Ingredient (API).[4] As outlined in ICH Q7, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," the quality of intermediates directly influences the critical quality attributes (CQAs) of the final API, including its impurity profile.[4][5] Therefore, a robust QC framework for a reagent like this compound is not just good practice; it is a fundamental requirement for regulatory compliance and ensuring process reproducibility.[4]

The choice between this compound and an alternative often depends on the specific synthetic route and desired molecular modifications. For instance, a chemist may choose 4-(N-Boc-amino)piperidine to introduce the piperidine core first, followed by a later-stage coupling of the isonicotinonitrile moiety. Alternatively, 4-Cyanopyridine might be used to build the aromatic portion of the target molecule before introducing the piperidine ring. Each choice carries its own set of potential impurities and analytical challenges.

Comparative Overview of Key Quality Control Parameters

A comprehensive QC strategy for these building blocks must address several key parameters. The following table provides a comparative summary of typical specifications. The logic behind these tests is to ensure identity, quantify the desired material, and control for harmful or reactive impurities.

Parameter This compound 4-(N-Boc-amino)piperidine Ethyl Isonipecotate 4-Cyanopyridine
Appearance White to off-white solidWhite to off-white solidColorless to pale yellow liquidWhite to off-white crystalline powder[6]
Identity Conforms to reference standard (IR, NMR)Conforms to reference standard (IR, NMR)Conforms to reference standard (IR, NMR)Conforms to reference standard (IR, NMR, MS)[7]
Purity (Assay) ≥98.0% (HPLC)≥97.0% (HPLC/GC)[8]≥99.0% (GC)≥98.0% (GC)[9]
Water Content ≤0.5% (Karl Fischer)≤0.5% (Karl Fischer)≤0.5% (Karl Fischer)≤0.5% (Karl Fischer)
Residual Solvents Meets ICH Q3C / USP <467> limits[10]Meets ICH Q3C / USP <467> limits≤0.1% (GC-HS)Meets ICH Q3C / USP <467> limits
Key Impurities Starting materials (e.g., 4-aminopiperidine, 4-cyanopyridine), over-alkylation productsUnprotected 4-aminopiperidine, di-Boc speciesUnhydrolyzed starting materials, related estersIsomeric cyanopyridines, 4-picoline (starting material)[6]

Deep Dive into Analytical Methodologies

The selection of an analytical method is driven by its ability to provide the necessary specificity, sensitivity, and accuracy for a given quality attribute. While multiple techniques are employed, High-Performance Liquid Chromatography (HPLC) for non-volatile organics and Gas Chromatography (GC) for volatile substances are the workhorses of QC labs.

Purity and Impurity Profiling by HPLC

For non-volatile crystalline solids like this compound and 4-(N-Boc-amino)piperidine, a reversed-phase HPLC method with UV detection is the gold standard for purity assessment.

Causality Behind Method Choice: Reversed-phase HPLC is chosen for its versatility and high resolving power for molecules with moderate polarity. The use of a C18 column provides excellent separation for a wide range of organic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime. UV detection is suitable as these molecules contain chromophores (the pyridine ring) that absorb UV light.

Experimental Protocol: HPLC Purity Assay for this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be ≤2.0%.

  • Calculation:

    • Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

Self-Validation and Trustworthiness: This protocol is self-validating through the inclusion of a system suitability test, which ensures the chromatographic system is performing adequately on the day of analysis. The specificity of the method should be confirmed during method validation by demonstrating that known impurities and degradation products are well-separated from the main peak.

Assay and Residual Solvents by Gas Chromatography (GC)

For volatile liquids like Ethyl Isonipecotate or for analyzing residual manufacturing solvents in solid reagents, GC is the method of choice.[8]

Causality Behind Method Choice: GC is ideal for separating and quantifying volatile and semi-volatile compounds. For the assay of Ethyl Isonipecotate, a flame ionization detector (FID) is used due to its excellent sensitivity to hydrocarbons. For residual solvent analysis, headspace sampling (GC-HS) is employed to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components and enhancing sensitivity for the solvents. The USP <467> guidelines provide a standardized framework for this analysis.[10]

Experimental Protocol: Residual Solvents by GC-HS (General Protocol)

  • Instrumentation:

    • GC system with a headspace autosampler and FID.

  • Chromatographic Conditions (based on USP <467>):

    • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium.

    • Oven Program: 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., DMSO or DMAc, ensuring it does not contain the target analytes).

  • Analysis:

    • Run a blank (solvent only), a standard solution containing known amounts of expected solvents, and the sample solution.

    • Identify and quantify solvents in the sample by comparing retention times and peak areas to the standard.

Visualizing the Quality Control Workflow

A well-structured QC workflow ensures that all critical parameters are tested systematically. The following diagram illustrates a typical workflow for the release of a pharmaceutical intermediate.

QC_Workflow cluster_input Incoming Material cluster_testing Analytical Testing cluster_review Data Review & Disposition raw_material Batch of Intermediate (e.g., this compound) sampling Sampling & Sample Preparation raw_material->sampling identity Identity Testing (FTIR, NMR) sampling->identity purity Purity & Impurity Assay (HPLC) sampling->purity water Water Content (Karl Fischer) sampling->water solvents Residual Solvents (GC-HS) sampling->solvents data_review Review of Analytical Data Against Specifications identity->data_review purity->data_review water->data_review solvents->data_review coa Certificate of Analysis (CoA) Generation data_review->coa disposition Final Disposition coa->disposition release Release for Use disposition->release Pass reject Reject Batch disposition->reject Fail

Caption: QC workflow for pharmaceutical intermediate release.

Structural Relationships and Alternative Scaffolds

The choice of starting material is a critical decision in synthesis design. The diagram below illustrates the structural relationship between our primary compound and its alternatives, highlighting how they can serve as different entry points to a common structural class.

Structural_Relationships main This compound (Target Reagent) target_class Target Molecule Class: 4-Substituted Piperidines linked to Aromatic Systems main->target_class Direct Use alt1 4-(N-Boc-amino)piperidine (Piperidine Core) alt1->target_class Coupling with Aromatic Partner alt2 4-Cyanopyridine (Pyridine Core) alt2->target_class Coupling with Piperidine Partner alt3 Ethyl Isonipecotate (Functionalized Piperidine) alt3->target_class Functional Group Transformation

Caption: Relationship between target reagent and alternatives.

Conclusion

The quality control of this compound and its synthetic alternatives is a multi-faceted discipline that requires a deep understanding of analytical chemistry, synthetic processes, and regulatory expectations. By implementing a robust QC strategy that includes specific and validated methods for identity, purity, water content, and residual solvents, researchers and drug developers can ensure the reliability of their starting materials. This diligence is paramount, as it directly translates to the quality and safety of the final pharmaceutical product, ultimately safeguarding patient health and ensuring the integrity of scientific research. A proactive and scientifically grounded approach to quality control is not an expense but an investment in the success of any drug development program.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.